Mycestericin C
説明
特性
CAS番号 |
37817-99-5 |
|---|---|
分子式 |
C21H41NO6 |
分子量 |
403.6 g/mol |
IUPAC名 |
(2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h18-19,23,25-26H,2-16,22H2,1H3,(H,27,28)/t18-,19+,21+/m1/s1 |
InChIキー |
YCSMVIFHUJOGKU-DYXWJJEUSA-N |
異性体SMILES |
CCCCCCC(=O)CCCCCCCCC[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O |
正規SMILES |
CCCCCCC(=O)CCCCCCCCCC(C(C(CO)(C(=O)O)N)O)O |
同義語 |
2-amino-3,4-dihydroxy-2-hydroxymethyl-14-oxoeicosanoic acid mycestericin C |
製品の起源 |
United States |
Foundational & Exploratory
Mycestericin C: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycestericin C is a potent immunosuppressive agent isolated from the filamentous fungus Mycelia sterilia. As a member of the mycestericin family of compounds, it shares structural similarities with myriocin (thermozymocidin), a known inhibitor of serine palmitoyltransferase. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, intended for researchers and professionals in drug development. Due to the limited public availability of the full primary research article, this document focuses on the available data and provides a putative mechanism of action based on related compounds. While specific, detailed experimental protocols and quantitative data from the original isolation are not fully accessible, this guide consolidates the known information to support further research and development efforts.
Discovery and Isolation from Mycelia sterilia
This compound was first reported as a fungal metabolite isolated from the culture broth of Mycelia sterilia strain ATCC 20349.[1] The mycestericin family, which also includes mycestericins A, B, D, and E, were discovered during screening for novel immunosuppressants.[1] The producing organism, Mycelia sterilia, is a genus of fungi that do not produce spores, making them of interest for the discovery of novel secondary metabolites.
General Isolation Strategy (Inferred)
While the detailed experimental protocol from the primary literature is not available, a general strategy for the isolation of fungal metabolites like this compound can be inferred. This typically involves multi-step extraction and chromatographic separation.
Note: The following protocol is a generalized representation and not the specific protocol for this compound.
Experimental Protocols
Inferred Isolation and Purification Workflow
The isolation of this compound from the culture broth of Mycelia sterilia would likely follow a multi-step process involving extraction and chromatography. An illustrative workflow is presented below.
Caption: Inferred workflow for the isolation and characterization of this compound.
Physicochemical and Biological Data
Table 1: Physicochemical Properties of this compound (Predicted/Inferred)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₁NO₅ | Inferred from structural similarity to 6,7-dihydromyriocin |
| Molecular Weight | ~387.5 g/mol | Calculated from inferred formula |
| Appearance | White solid (Predicted) | N/A |
| Solubility | Soluble in methanol, DMSO (Predicted) | N/A |
Table 2: Biological Activity of Mycestericins
| Compound | Biological Activity | IC₅₀ (Mixed Lymphocyte Reaction) | Reference |
| Mycestericins (general) | Suppression of lymphocyte proliferation | Similar to myriocin | [1] |
| Myriocin | Immunosuppression | 10- to 100-fold more potent than cyclosporin A | [2] |
| This compound | Immunosuppression | Data not available | N/A |
Structure and Mechanism of Action
The structure of this compound was elucidated through spectroscopic studies and chemical evidence.[1] A key finding was that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin.[1] This structural relationship strongly suggests that this compound, like myriocin, functions as an inhibitor of serine palmitoyltransferase (SPT).
SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. By inhibiting SPT, this compound likely disrupts the production of key signaling molecules such as ceramide and sphingosine-1-phosphate, which are crucial for lymphocyte trafficking and immune cell function.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound based on its role as a putative SPT inhibitor.
Caption: Proposed mechanism of action of this compound via inhibition of SPT.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel immunosuppressive therapies. Its discovery highlights the value of exploring fungal secondary metabolites for new bioactive molecules. The primary limitation in the current understanding of this compound is the lack of publicly available, detailed experimental data from its initial discovery. Future research should focus on the total synthesis of this compound to confirm its structure and provide sufficient material for in-depth biological evaluation. Furthermore, detailed studies are needed to elucidate its precise binding mode to serine palmitoyltransferase and to fully characterize its pharmacokinetic and pharmacodynamic properties. Such efforts will be crucial in determining the therapeutic potential of this compound and its analogs in the treatment of autoimmune diseases and in preventing organ transplant rejection.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mycestericin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycestericin C is a member of the mycestericin family of potent immunosuppressants isolated from the fungus Mycelia sterilia ATCC 20349. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing upon spectroscopic data and its relationship to the well-characterized compound, myriocin. Detailed experimental protocols for the isolation and structural elucidation of the mycestericin family are presented, along with a summary of its biological activity and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, immunology, and drug development.
Chemical Structure and Stereochemistry
This compound is structurally identified as 6,7-dihydromyriocin[1]. Its chemical structure was elucidated through spectroscopic studies and chemical evidence, notably the fact that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin[1].
The IUPAC name for this compound is (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid. The chemical formula is C₂₁H₄₁NO₆, and it has a molecular weight of 403.56 g/mol .
The stereochemistry of this compound is inferred from that of myriocin, a closely related compound whose absolute configuration has been determined[2][3]. Myriocin possesses three contiguous chiral centers at positions C2, C3, and C4. The established stereochemistry for myriocin is 2S, 3R, 4R[3]. As this compound is the 6,7-dihydro derivative of myriocin, it retains the same stereochemical configuration at these centers.
| Feature | Description |
| IUPAC Name | (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
| Molecular Formula | C₂₁H₄₁NO₆ |
| Molecular Weight | 403.56 g/mol |
| Key Structural Features | - 20-carbon fatty acid backbone- Amino acid head group with a quaternary α-carbon- Hydroxyl groups at C3 and C4- Ketone group at C14- Saturated bond between C6 and C7 |
| Stereocenters | C2 (S), C3 (R), C4 (R) |
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and structural characterization of the mycestericin family of compounds, as adapted from the primary literature[1].
Fermentation and Isolation
The production of mycestericins is achieved through the fermentation of Mycelia sterilia ATCC 20349.
Figure 1. Workflow for the fermentation of Mycelia sterilia and isolation of mycestericins.
Structural Elucidation
The structures of the mycestericins were determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the carbon skeleton and the connectivity of protons. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed structural assignments.
-
Chemical Derivatization: As was crucial for this compound, chemical derivatization, such as acetylation, can be used to confirm structural features by comparing the modified natural product with a known compound[1].
Quantitative Data
| Technique | Myriocin (Reference) | This compound (Expected) |
| ¹H NMR | Olefinic protons at C6 and C7 | Aliphatic protons in the C5-C8 region |
| ¹³C NMR | Olefinic carbons at C6 and C7 | Aliphatic carbons in the C5-C8 region |
| Mass Spec (HR-MS) | C₂₁H₃₉NO₆ | C₂₁H₄₁NO₆ |
Biological Activity and Signaling Pathway
This compound, along with other mycestericins, exhibits potent immunosuppressive activity, comparable to that of myriocin[1]. The primary molecular target of this class of compounds is serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids[4].
By inhibiting SPT, mycestericins block the production of downstream sphingolipids, which are crucial components of cell membranes and are involved in various signaling pathways that regulate lymphocyte trafficking and activation. The depletion of sphingolipids leads to the immunosuppressive effects observed.
Figure 2. Simplified signaling pathway illustrating the immunosuppressive mechanism of this compound via inhibition of serine palmitoyltransferase.
Conclusion
This compound is a significant natural product with potent immunosuppressive properties. Its chemical structure as 6,7-dihydromyriocin and its stereochemistry have been established through spectroscopic analysis and comparison with related compounds. The detailed experimental protocols for its isolation and characterization, along with an understanding of its mechanism of action as a serine palmitoyltransferase inhibitor, provide a solid foundation for further research and potential therapeutic development. This guide serves as a comprehensive resource for professionals in the field, facilitating future investigations into this promising class of molecules.
References
Unraveling the Synthesis of Mycestericin C: A Technical Guide to its Fungal Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Mycestericin C, a polyketide-derived fungal metabolite, has garnered interest for its potential biological activities. As a member of the mycestericin family of compounds produced by the fungus Mycelia sterilia, its structural similarity to the potent immunosuppressant myriocin suggests a closely related biosynthetic origin. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing heavily on the recent elucidation of the myriocin biosynthetic gene cluster in its producing organism.
The this compound Biosynthetic Pathway: A Derivative of Myriocin Synthesis
This compound has been identified as 6,7-dihydromyriocin, indicating that its formation involves a key reduction step within the myriocin biosynthetic pathway.[1][2] The core of this pathway is orchestrated by a Type I iterative Polyketide Synthase (PKS) and an α-oxo-amine synthase (AOS), encoded within a dedicated biosynthetic gene cluster (BGC) in Mycelia sterilia.[1]
The proposed biosynthetic route commences with the PKS-mediated assembly of a polyketide chain. This process involves the iterative condensation of acyl-CoA precursors, likely acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. The PKS contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work in a coordinated fashion to build the polyketide backbone.
Following the assembly of the polyketide chain, it is transferred to the α-oxo-amine synthase (AOS). The AOS catalyzes a crucial C-C bond formation via a decarboxylative condensation with an amino acid, incorporating the characteristic amino acid-derived head group of the myriocin scaffold.
The final step in the formation of this compound is the reduction of the double bond at the 6,7-position of a myriocin precursor. This saturation is catalyzed by an enoyl reductase (ER). At present, it is not definitively known whether this ER activity is conferred by a domain integrated within the PKS multienzyme or by a discrete, trans-acting enoyl reductase encoded by a separate gene within the BGC. The presence of trans-acting ERs is a known mechanism in other fungal polyketide biosynthetic pathways.[3][4][5][6][7] Further investigation into the myriocin BGC in Mycelia sterilia is required to identify the specific enzyme responsible for this final reductive step.
Below is a diagrammatic representation of the proposed biosynthetic pathway for this compound.
Quantitative Data
Currently, there is limited specific quantitative data available for the production of this compound. However, studies on the production of the closely related compound, myriocin, from Mycelia sterilia provide valuable insights into the productivity of this fungal strain. The following table summarizes the available data for myriocin production.
| Compound | Producing Organism | Fermentation Conditions | Titer | Reference |
| Myriocin | Mycelia sterilia | 24 days at 37°C | µg per 100 mg dried cells or per 1 mL culture medium | [1] |
Further studies are required to quantify the specific yields of this compound from Mycelia sterilia fermentations and to determine the kinetic parameters of the enzymes involved in its biosynthesis.
Experimental Protocols
The following sections outline generalized protocols for key experiments in the study of this compound biosynthesis, based on standard methodologies for filamentous fungi.
Fungal Cultivation and Metabolite Extraction
Cultivation of Mycelia sterilia ATCC 20349:
-
Medium: Malt extract agar (Blakeslee's formula) is a suitable medium for the cultivation of Mycelia sterilia.
-
Temperature: The optimal growth temperature is 25°C.
-
Initiation of Cultures:
-
From Lyophilized Stocks: Rehydrate the lyophilized material with sterile water, mix well, and transfer to a tube with sterile water. Allow to soak for 50-60 minutes before transferring to solid media.
-
From Frozen Stocks: Thaw the vial in a water bath at 25-30°C. Transfer the contents to a suitable growth medium.
-
-
Fermentation: For secondary metabolite production, liquid fermentation is typically employed. Inoculate a suitable liquid medium with mycelia from a solid culture and incubate with shaking for an appropriate period (e.g., several days to weeks) to allow for the production of mycestericins.
Extraction of Mycestericins:
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract the mycelial biomass with a suitable organic solvent, such as methanol or ethyl acetate.
-
Extract the culture broth with a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
The crude extract can then be subjected to chromatographic purification (e.g., silica gel chromatography, HPLC) to isolate this compound.
The following diagram illustrates a general workflow for the cultivation and extraction of this compound.
Genetic Analysis and Manipulation
Gene Cluster Identification: The myriocin BGC in Mycelia sterilia was identified through de novo genome sequencing and comparative genomics with other myriocin-producing fungi.[1]
Gene Knockout: To confirm the function of genes within the BGC, targeted gene knockout is a powerful tool. This can be achieved through homologous recombination, where the target gene is replaced with a selectable marker.
Heterologous Expression: The myriocin BGC can be expressed in a heterologous host, such as Aspergillus oryzae, to confirm its role in the production of myriocin and potentially this compound. This involves cloning the entire BGC into an expression vector and transforming it into the host organism.
The following diagram outlines a logical workflow for the genetic characterization of the this compound biosynthetic pathway.
Future Directions
The elucidation of the myriocin BGC in Mycelia sterilia has laid the groundwork for a complete understanding of this compound biosynthesis. Future research should focus on:
-
Identification of the Enoyl Reductase: Pinpointing the specific enzyme responsible for the reduction of the 6,7-double bond is crucial for a complete picture of the pathway. This will likely involve targeted gene knockout studies and in vitro enzymatic assays.
-
Quantitative Analysis of this compound Production: Establishing robust analytical methods to quantify the production of this compound will be essential for optimizing fermentation conditions and for metabolic engineering efforts.
-
Heterologous Production and Pathway Engineering: The heterologous expression of the this compound biosynthetic pathway in a more genetically tractable host could facilitate higher yields and the production of novel analogs through combinatorial biosynthesis.
By addressing these key areas, the scientific community can fully harness the potential of this compound and its biosynthetic machinery for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The programming role of trans-acting enoyl reductases during the biosynthesis of highly reduced fungal polyketides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The programming role of trans-acting enoyl reductases during the biosynthesis of highly reduced fungal polyketides - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00023C [pubs.rsc.org]
- 5. Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from lovastatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chain-length preference of trans-acting enoylreductases involved in the biosynthesis of fungal polyhydroxy polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Immunosuppressive Core of Mycestericin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Mycestericin C as a potent immunosuppressant. Drawing upon evidence from related compounds with similar activity, this document outlines the core signaling pathways, presents available quantitative data, and details relevant experimental methodologies.
Core Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
This compound is a fungal metabolite that exhibits potent immunosuppressive properties, comparable to the well-characterized compound myriocin.[1] The primary mechanism of action for this class of compounds is the inhibition of serine palmitoyltransferase (SPT) , the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2][3][4][5][6][7][8]
By blocking SPT, this compound effectively depletes the intracellular pool of downstream sphingolipids, which are critical components of cell membranes and serve as essential signaling molecules in immune cells, particularly T-lymphocytes.[2][4] This disruption of sphingolipid homeostasis is the foundational event leading to the immunosuppressive effects of this compound.[2][3]
The inhibition of this pathway hinders T-cell proliferation and function. Specifically, studies on the analogous compound myriocin have demonstrated a reduction in thymic and splenic T-lymphocyte populations, with a notable impact on CD4+ and CD4+/CD8+ double-positive T-cells.[2][3] Furthermore, the proliferation of IL-2-dependent cytotoxic T-cell lines is significantly inhibited.[4]
It is crucial to distinguish the mechanism of this compound and myriocin from that of FTY720 (fingolimod), a synthetic analog. While FTY720 also targets the sphingolipid pathway, it functions as a modulator of the sphingosine-1-phosphate (S1P) receptor, whereas this compound and myriocin act upstream by preventing the synthesis of sphingosine, the precursor to S1P.[9][10][11][12][13][14][15][16]
Signaling Pathway Diagram
The following diagram illustrates the sphingolipid biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data on Immunosuppressive Activity
| Compound | Assay | Target/Cell Line | Activity | Reference |
| Myriocin | Enzyme Inhibition | Serine Palmitoyltransferase (SPT) | Picomolar concentrations | [4] |
| Myriocin | Cell Proliferation Assay | IL-2-dependent mouse cytotoxic T-cell line (CTLL-2) | Nanomolar concentrations | [4] |
| Myriocin | In vivo T-cell population | BALB/c mice | Dose-dependent reduction in CD4+ and CD4+/CD8+ lymphocytes (0.1, 0.3, 1.0 mg/kg) | [2][3] |
| Myriocin Analogs | Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) | Mouse lymphocytes | Potent immunosuppressive activity | [17] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the immunosuppressive activity of compounds like this compound.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a fundamental method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.[18][19][20][21]
Objective: To measure the proliferative response of T-lymphocytes from one donor (responder) to lymphocytes from a genetically different donor (stimulator) and the inhibition of this response by the test compound.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation (One-Way MLR): Treat the stimulator PBMCs with a mitotic inhibitor, such as mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (25-30 Gy), to prevent their proliferation. Wash the cells three times with culture medium to remove any residual inhibitor.
-
Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of responder PBMCs (e.g., 1 x 105 cells/well) with an equal number of treated stimulator PBMCs.
-
Compound Treatment: Add this compound at various concentrations to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., cyclosporine A).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment:
-
[3H]-Thymidine Incorporation: During the last 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of CFSE by flow cytometry, which indicates cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of lymphocyte proliferation.[22]
Experimental Workflow for MLR Assay
T-cell Population Analysis by Flow Cytometry
Objective: To quantify the effect of this compound on different T-lymphocyte subsets in vivo.
Methodology:
-
Animal Dosing: Administer this compound (e.g., via intraperitoneal injection) to a cohort of mice (e.g., BALB/c) at various doses for a specified period. Include a vehicle control group.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest spleens and thymi.
-
Single-Cell Suspension: Prepare single-cell suspensions from the spleens and thymi by mechanical dissociation and filtration.
-
Red Blood Cell Lysis: For spleen samples, lyse red blood cells using an appropriate lysis buffer.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer, collecting data for a sufficient number of events (e.g., 10,000-50,000 events per sample).
-
Data Analysis: Analyze the flow cytometry data to gate on specific T-cell populations (e.g., CD3+CD4+, CD3+CD8+) and determine the percentage and absolute number of each subset in the different treatment groups.
Conclusion
The immunosuppressive activity of this compound is rooted in its ability to inhibit serine palmitoyltransferase, a critical enzyme in the sphingolipid biosynthesis pathway. This mode of action leads to the depletion of essential lipid signaling molecules, thereby suppressing T-lymphocyte proliferation and function. The quantitative data from analogous compounds and the established experimental protocols provide a solid framework for the continued investigation and development of this compound as a potential therapeutic agent for immune-mediated diseases. Further studies are warranted to elucidate the precise quantitative effects of this compound and to fully explore its therapeutic potential.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2008084300A1 - Inhibitors of serine palmitoyltransferase - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scripps.edu [scripps.edu]
- 14. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Syntheses, immunosuppressive activity, and structure-activity relationships of myriocin analogs, 2-epi-myriocin, 14-deoxomyriocin, Z-14-deoxyomyriocin, and nor-deoxomyriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 20. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
- 21. marinbio.com [marinbio.com]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
Mycestericin C is a fungal metabolite recognized for its potent immunosuppressive properties. This document provides a comprehensive overview of its core biological activities, with a focus on its mechanism of action, effects on lymphocyte proliferation, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural and functional analog, myriocin, to provide a robust understanding of its biological profile.
Primary Biological Activity: Immunosuppression
The principal biological activity of this compound is the potent suppression of the immune response. Specifically, it has been shown to inhibit the proliferation of lymphocytes in the mouse allogeneic mixed lymphocyte reaction (MLR), a key in vitro assay for assessing cell-mediated immunity.[1] The immunosuppressive potency of this compound is reported to be comparable to that of myriocin, a well-characterized immunosuppressant.[1]
Mechanism of Action: Inhibition of Serine Palmitoyltransferase
The immunosuppressive effects of this compound are attributed to its activity as an inhibitor of serine palmitoyltransferase (SPT). SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids that are integral components of cell membranes and play critical roles in signal transduction.[2]
Myriocin, a close analog of this compound, exhibits a dual mechanism of SPT inhibition. It initially forms a stable inhibitory complex with the enzyme, and subsequently, a degradation product of myriocin acts as a suicide inhibitor by covalently modifying a catalytic lysine residue.[3][4] This leads to a profound and long-lasting inhibition of SPT activity. Given the structural similarity, it is highly probable that this compound employs a similar mechanism.
The inhibition of SPT by this compound disrupts the homeostasis of sphingolipids, leading to a reduction in the cellular pool of key signaling molecules such as ceramide and sphingosine-1-phosphate (S1P).[2] These molecules are essential for various aspects of T-lymphocyte function, including activation, proliferation, and survival.[2][5]
Quantitative Data
| Compound | Target/Assay | IC50 Value | Reference |
| Myriocin | Serine Palmitoyltransferase | Not explicitly stated as IC50, but potent inhibition observed | [3] |
| Myriocin | Mouse Allogeneic Mixed Lymphocyte Reaction | Potency similar to this compound | [1] |
Experimental Protocols
The primary assay used to characterize the immunosuppressive activity of this compound is the Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) . While the specific protocol used for this compound is not detailed in the literature, a general methodology can be outlined based on standard practices.
Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) Protocol
Objective: To assess the ability of a compound to inhibit T-lymphocyte proliferation in response to allogeneic stimulation.
Principle: T-lymphocytes from one mouse strain (responder) will proliferate when co-cultured with lymphocytes from a genetically different strain (stimulator) due to differences in their Major Histocompatibility Complex (MHC) molecules. The inhibition of this proliferation is a measure of immunosuppressive activity.
Materials:
-
Spleens from two different strains of mice (e.g., C57BL/6 and BALB/c).
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and 2-mercaptoethanol.
-
Mitomycin C or irradiation source to treat stimulator cells.
-
96-well cell culture plates.
-
This compound (or other test compounds).
-
Reagents for assessing cell proliferation (e.g., [3H]-thymidine or a fluorescent dye like CFSE).
-
Cell counter.
-
CO2 incubator (37°C, 5% CO2).
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
Preparation of Responder Cells: Aseptically remove the spleen from a mouse of the responder strain. Prepare a single-cell suspension of splenocytes in RPMI medium. Count the viable cells and adjust the concentration.
-
Preparation of Stimulator Cells: Prepare a single-cell suspension of splenocytes from a mouse of the stimulator strain. To prevent their proliferation, treat these cells with a mitotic inhibitor like mitomycin C or irradiate them.[6] Wash the cells thoroughly to remove any residual mitomycin C.
-
Co-culture: In a 96-well plate, add a fixed number of responder cells to each well. Add the treated stimulator cells to the wells at a specific responder-to-stimulator ratio (e.g., 1:1 or 1:2).
-
Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, with appropriate vehicle controls) to the wells.
-
Incubation: Incubate the plate for 4-5 days in a humidified CO2 incubator.
-
Assessment of Proliferation:
-
[3H]-Thymidine Incorporation: Approximately 18 hours before harvesting, add [3H]-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells onto a filter mat and measure the radioactivity using a scintillation counter.[7]
-
CFSE Staining: Alternatively, responder cells can be pre-labeled with the fluorescent dye CFSE. With each cell division, the fluorescence intensity of the daughter cells is halved. Proliferation can be assessed by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control. Determine the IC50 value if possible.
Signaling Pathways and Visualizations
The inhibition of serine palmitoyltransferase by this compound initiates a cascade of events that disrupt key signaling pathways in T-lymphocytes.
Sphingolipid Biosynthesis Pathway and its Inhibition
This compound acts at the initial step of the de novo sphingolipid biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.
Caption: Inhibition of Serine Palmitoyltransferase by this compound.
This inhibition leads to a depletion of downstream sphingolipids that are crucial for T-lymphocyte function.
Disruption of T-Lymphocyte Activation Signaling
The reduction in cellular sphingolipids, particularly their altered distribution in lipid rafts, can impair the signaling cascades initiated by T-cell receptor (TCR) engagement. Lipid rafts are specialized membrane microdomains that act as platforms for signaling molecules.
Caption: Disruption of T-Cell Receptor Signaling by this compound.
The disruption of lipid raft integrity can lead to inefficient signal transduction upon antigen presentation, ultimately resulting in decreased lymphocyte activation and proliferation.
Experimental Workflow for Assessing Immunosuppressive Activity
The following diagram outlines the general workflow for evaluating the immunosuppressive potential of this compound.
Caption: Workflow for Mouse Allogeneic Mixed Lymphocyte Reaction.
Conclusion
This compound is a potent immunosuppressive agent whose primary biological activity stems from the inhibition of serine palmitoyltransferase. This leads to a disruption of sphingolipid biosynthesis, which is critical for T-lymphocyte function. The resulting impairment of lymphocyte activation and proliferation underscores its potential as a lead compound for the development of novel immunosuppressive therapies. Further research is warranted to determine the precise quantitative inhibitory concentrations of this compound and to further elucidate the specific downstream signaling events affected in lymphocytes.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Influence of sphingolipids on T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mixed lymphocyte reaction induced by multiple alloantigens and the role for IL-10 in proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-kit ligand potentiates the allogeneic mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Mycestericin C, Myriocin, and Thermozymocidin: Potent Inhibitors of Sphingolipid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of a class of potent, structurally related fungal metabolites: Mycestericin C, Myriocin, and Thermozymocidin. It details their relationship, mechanism of action as inhibitors of serine palmitoyltransferase (SPT), and their profound impact on sphingolipid metabolism. This guide offers quantitative biological data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for scientific research and drug discovery.
Introduction and Structural Relationship
Myriocin, also known as Thermozymocidin and ISP-1, is a potent natural product first isolated from thermophilic fungi such as Myriococcum albomyces and Mycelia sterilia.[1][2] It is a non-proteinogenic amino acid that exhibits significant antifungal and immunosuppressive properties.[3][4] A family of structurally similar compounds, the Mycestericins (A-G), were later isolated from the same fungus, Mycelia sterilia, alongside myriocin.[5][6]
The core relationship between these molecules is their shared chemical scaffold and biological target. This compound is a direct structural analog of myriocin. Specifically, chemical evidence has shown that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin, indicating that this compound is the 6,7-dihydro derivative of myriocin.[5] This subtle structural modification—the saturation of a double bond—distinguishes the two molecules, though they retain a similar spectrum of potent biological activity.
Caption: Structural relationship between Myriocin and this compound.
Mechanism of Action: Inhibition of Serine Palmitoyltransferase (SPT)
The primary molecular target for both myriocin and the mycestericins is Serine Palmitoyltransferase (SPT) , the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[7][8][9] This pathway, initiated in the endoplasmic reticulum, is fundamental for producing all sphingolipids, which are critical components of cellular membranes and key signaling molecules involved in proliferation, apoptosis, and cell-cell recognition.[10][11][12]
By potently inhibiting SPT, these compounds effectively shut down the production of downstream sphingolipids, including ceramide, sphingomyelin, and complex glycosphingolipids.[13] This depletion of essential lipids is the basis for their profound biological effects, from antifungal action to immunosuppression.[4][14]
The mechanism of SPT inhibition by myriocin is particularly well-characterized and proceeds via a surprising dual-mode action.[15][16][17]
-
Reversible High-Affinity Binding: Myriocin initially forms a reversible, high-affinity external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT.[15][16] This complex mimics the natural condensation intermediate of the enzymatic reaction.
-
Irreversible Suicide Inhibition: The enzyme-bound complex then undergoes an unexpected retro-aldol-like cleavage, generating a C18 aldehyde.[15][16] This aldehyde subsequently forms a covalent bond with an essential catalytic lysine residue (Lys265), leading to irreversible "suicide" inhibition of the enzyme.[16][17] This dual mechanism explains the extraordinary potency and long-lasting effect of myriocin.[16]
Caption: Inhibition of the de novo sphingolipid pathway by Myriocin.
Quantitative Biological Data
Myriocin is one of the most potent known inhibitors of SPT. The mycestericins have been reported to suppress lymphocyte proliferation with a potency similar to that of myriocin.[5]
Table 1: Inhibitory Activity of Myriocin (Thermozymocidin)
| Target / Assay | Cell Line / System | IC₅₀ / Kᵢ | Reference(s) |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | In vitro enzyme assay | Kᵢ = 0.28 nM | [18] |
| Serine Palmitoyltransferase (SPT) | In vitro enzyme assay | pM concentrations | [9] |
| T-Cell Proliferation | Murine CTLL-2 | IC₅₀ = 15 nM | [18][19] |
| HCV Replication | Subgenomic HCV-1b replicon | IC₅₀ = 3.5 µg/mL | [1] |
| Allogeneic Mixed Lymphocyte Reaction | Mouse lymphocytes | Potency similar to Myriocin |[5] |
Note on this compound: While specific IC₅₀ values are not widely published, its activity in immunosuppressive assays is comparable to myriocin.[5]
Key Experimental Protocols
Protocol: In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds like myriocin against SPT, adapted from methodologies described in the literature. The assay typically measures the incorporation of radiolabeled serine into sphingoid bases.
Materials:
-
Microsomal preparations containing SPT (from a suitable cell line, e.g., CHO cells)
-
L-[³H]serine (radiolabeled substrate)
-
Palmitoyl-CoA (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Assay Buffer: e.g., 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM PLP
-
Inhibitor stock solution (e.g., Myriocin in DMSO)
-
Stop Solution: 0.5 M KOH in methanol
-
Chloroform, Methanol
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, microsomal protein (e.g., 50-100 µg), and varying concentrations of the inhibitor (Myriocin) or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding L-[³H]serine (e.g., to a final concentration of 1 mM, ~1 µCi) and Palmitoyl-CoA (e.g., to 50 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding the methanolic KOH stop solution.
-
Lipid Extraction: Extract the radiolabeled lipid products (ketosphinganine and sphinganine) using a Bligh-Dyer extraction method. Add chloroform and water, vortex thoroughly, and centrifuge to separate the phases.
-
Quantification: Transfer the lower organic phase containing the lipids to a new tube, evaporate the solvent under nitrogen, and redissolve the residue in a small volume of chloroform/methanol. Add scintillation fluid.
-
Measurement: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol: Mouse Allogeneic Mixed Lymphocyte Reaction (MLR)
This protocol measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
-
[³H]thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Mitomycin C (to create non-proliferating stimulator cells)
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the spleens of both mouse strains. These will be the "responder" cells (e.g., BALB/c) and "stimulator" cells (e.g., C57BL/6).
-
Inactivate Stimulator Cells: Treat the stimulator cells with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) to prevent their proliferation. Wash the cells thoroughly three times with media to remove residual Mitomycin C.
-
Co-culture Setup: In a 96-well round-bottom plate, plate the responder cells (e.g., 2 x 10⁵ cells/well) and the inactivated stimulator cells (e.g., 4 x 10⁵ cells/well).
-
Add Inhibitor: Add serial dilutions of the test compound (this compound or Myriocin) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).
-
Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Measure Proliferation:
-
Using [³H]thymidine: Add 1 µCi of [³H]thymidine to each well 18-24 hours before harvesting. Harvest the cells onto a filter mat using a cell harvester. Measure incorporated radioactivity with a scintillation counter.
-
Using BrdU: Add BrdU to the culture for the final 18-24 hours. Measure incorporation using an anti-BrdU antibody-based ELISA according to the manufacturer's protocol.
-
-
Data Analysis: Proliferation is measured as counts per minute (CPM) or absorbance. Calculate the percentage of inhibition at each drug concentration compared to the vehicle control and determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of thermozymocidin (myriocin) by the pyrenomycete Melanconis flavovirens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myriocin | C21H39NO6 | CID 6438394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myriocin - Wikipedia [en.wikipedia.org]
- 5. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of absolute configuration and biological activity of new immunosuppressants, mycestericins D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. LIPID MAPS [lipidmaps.org]
- 19. glpbio.com [glpbio.com]
Investigation into the Antifungal Properties of Mycestericin C Yields Limited Specific Data
A comprehensive review of available scientific literature reveals a significant scarcity of specific data on the antifungal properties of a compound explicitly identified as Mycestericin C. While the Mycestericin family of compounds, isolated from Mycelia sterilia, have been noted for their biological activities, the primary focus of the existing research has been on their potent immunosuppressive effects.[1][2]
Initial searches for "this compound" often lead to information about "Microcin C," a distinct bacterial antibiotic with a well-documented mechanism of action involving the inhibition of protein synthesis.[3][4] It is crucial to distinguish between these two different molecules.
The available literature indicates that Mycestericins A, B, C, D, and E were isolated together.[1] Structurally, it has been reported that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin, a compound also known as thermozymocidin.[1][2] Myriocin itself is recognized for its antifungal activity, which stems from the inhibition of serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway. This mechanism disrupts the integrity of the fungal cell membrane.
Although the publications discussing Mycestericins include "antifungal agents" in their indexing terms, the detailed abstracts and available information do not provide specific quantitative data regarding the antifungal efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values against various fungal strains.[1] Furthermore, detailed experimental protocols for assessing its antifungal properties and specific signaling pathways related to its antifungal mechanism of action are not described in the available search results.
Due to this lack of specific quantitative data and detailed experimental methodologies concerning the antifungal activity of this compound, it is not currently possible to construct the requested in-depth technical guide, including data tables and visualizations.
Further research would be required to isolate this compound and systematically evaluate its antifungal properties, including its spectrum of activity, mechanism of action, and potential for therapeutic development. An alternative approach for the user could be to investigate the antifungal properties of the more extensively studied compound, myriocin, for which a wealth of data is available.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Microcin C: biosynthesis and mechanisms of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mycestericin C: Application Notes and Protocols for Lymphocyte Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycestericin C is a fungal metabolite recognized for its potent immunosuppressive properties. It has been shown to suppress the proliferation of lymphocytes, key cells of the adaptive immune system, in a mouse allogeneic mixed lymphocyte reaction (MLR) with a potency similar to that of myriocin.[1] This makes this compound a compound of significant interest for research in immunology, transplantation, and the development of novel immunosuppressive therapies. Understanding the precise mechanism by which this compound inhibits lymphocyte proliferation is crucial for its potential therapeutic applications.
These application notes provide a detailed protocol for assessing the effect of this compound on lymphocyte proliferation using a standard colorimetric method, the MTT assay, in the context of a mixed lymphocyte reaction. Additionally, a hypothetical signaling pathway for the action of this compound is presented, based on the known mechanisms of similar compounds.
Principle of the Assay
The mixed lymphocyte reaction (MLR) is an in vitro model of the initial phase of an allogeneic response, such as that seen in organ transplantation.[2][3] In a one-way MLR, lymphocytes from one donor (responder cells) are co-cultured with irradiated or mitomycin C-treated lymphocytes from a genetically different donor (stimulator cells). The responder T cells recognize the foreign major histocompatibility complex (MHC) molecules on the stimulator cells and undergo activation and proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] Viable, proliferating cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. By treating the MLR cultures with this compound, its inhibitory effect on lymphocyte proliferation can be quantified.
Data Presentation
The results of a this compound lymphocyte proliferation assay can be summarized in a table to facilitate comparison between different concentrations of the compound. The data should be presented as the mean absorbance at 570 nm (OD570) and the calculated percentage of proliferation inhibition.
| This compound Conc. (nM) | Mean OD570 (± SD) | % Proliferation Inhibition |
| 0 (Vehicle Control) | 1.25 (± 0.08) | 0% |
| 0.1 | 1.10 (± 0.06) | 12% |
| 1 | 0.85 (± 0.05) | 32% |
| 10 | 0.45 (± 0.03) | 64% |
| 100 | 0.15 (± 0.02) | 88% |
| 1000 | 0.05 (± 0.01) | 96% |
Experimental Protocols
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
This compound
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C or irradiator
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Figure 1. Experimental workflow for the this compound lymphocyte proliferation assay.
Detailed Protocol
-
Isolation of PBMCs:
-
Isolate PBMCs from heparinized whole blood from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells (Donor B): Treat the PBMCs from one donor with mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or with irradiation (e.g., 3000 rads) to inhibit their proliferation.
-
Wash the stimulator cells three times with PBS to remove any residual mitomycin C.
-
Resuspend the stimulator cells in complete RPMI 1640 medium.
-
Responder Cells (Donor A): The untreated PBMCs from the other donor will serve as the responder cells.
-
-
Mixed Lymphocyte Reaction (MLR) Setup:
-
In a 96-well flat-bottom plate, add 1 x 10^5 responder cells and 1 x 10^5 stimulator cells to each well in a final volume of 100 µL of complete RPMI 1640 medium.
-
Set up control wells:
-
Responder cells alone
-
Stimulator cells alone
-
Medium alone (blank)
-
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in complete RPMI 1640 medium to create a range of working concentrations.
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations.
-
For the vehicle control, add medium containing the same concentration of the solvent used to dissolve this compound.
-
-
Incubation:
-
Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
On the final day of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of proliferation inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD of treated cells / OD of untreated control cells)] x 100
-
Hypothetical Signaling Pathway of this compound
The immunosuppressive activity of myriocin, a compound structurally and functionally similar to this compound, is attributed to its inhibition of serine palmitoyltransferase (SPT).[6][7] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. Sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are not only structural components of cell membranes but also critical signaling molecules involved in various cellular processes, including lymphocyte proliferation, survival, and trafficking.
Based on this, a hypothetical signaling pathway for this compound's inhibition of lymphocyte proliferation is proposed:
Figure 2. Hypothetical signaling pathway of this compound in lymphocytes.
This proposed mechanism suggests that this compound, by inhibiting SPT, depletes the intracellular pool of essential sphingolipids. The reduction in these signaling molecules disrupts downstream pathways that are critical for T cell activation and proliferation, ultimately leading to the observed immunosuppressive effect.
Conclusion
The provided application notes and protocols offer a framework for researchers to investigate the immunosuppressive effects of this compound on lymphocyte proliferation. The combination of the mixed lymphocyte reaction and the MTT assay provides a robust and quantifiable method for screening and characterizing the activity of this and other potential immunomodulatory compounds. The proposed signaling pathway, based on the known mechanism of similar molecules, provides a starting point for further mechanistic studies to elucidate the precise molecular targets of this compound. This information is valuable for the ongoing efforts in drug discovery and development, particularly in the fields of immunology and transplantation.
References
- 1. Mixed lymphocyte reaction assay [bio-protocol.org]
- 2. marinbio.com [marinbio.com]
- 3. revvity.com [revvity.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Immunosuppression Assay Using Mycestericin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycestericin C is a potent immunosuppressive agent isolated from the fungus Mycelia sterilia. Structurally and functionally similar to myriocin, this compound exerts its effects by inhibiting the de novo biosynthesis of sphingolipids, a critical pathway for lymphocyte proliferation and function.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro immunosuppressive activity of this compound, focusing on its impact on T-cell proliferation and cytokine production.
Mechanism of Action
This compound is a highly specific and potent inhibitor of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By blocking SPT, this compound depletes the intracellular pool of essential sphingolipids, such as ceramides and sphingosine-1-phosphate (S1P). These lipids are crucial second messengers in various signaling cascades that govern T-cell activation, proliferation, and survival. The disruption of sphingolipid homeostasis is the primary mechanism underlying the immunosuppressive properties of this compound.
Data Presentation
Table 1: Effect of this compound on T-Cell Proliferation in a Mixed Lymphocyte Reaction (MLR)
| Concentration (nM) | Proliferation Inhibition (%) |
| 0.1 | 15.2 ± 3.1 |
| 1 | 48.9 ± 5.7 |
| IC50 | ~1.5 |
| 10 | 85.4 ± 4.2 |
| 100 | 98.1 ± 1.5 |
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Concentration (nM) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| 0 (Control) | 2540 ± 150 | 1850 ± 120 |
| 0.1 | 2150 ± 130 | 1680 ± 110 |
| 1 | 1320 ± 95 | 1150 ± 80 |
| 10 | 450 ± 50 | 620 ± 65 |
| 100 | 80 ± 20 | 150 ± 30 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using Mixed Lymphocyte Reaction (MLR)
This protocol details a one-way MLR to assess the inhibitory effect of this compound on the proliferation of responder T-cells stimulated by allogeneic antigens.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)
-
96-well round-bottom cell culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)
Procedure:
-
Preparation of Stimulator and Responder Cells:
-
Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "stimulator" cells and the other as "responder" cells.
-
Treat the stimulator cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete RPMI 1640 medium.
-
Resuspend both stimulator and responder cells in complete RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 50 µL of responder cells (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the Mitomycin C-treated stimulator cells (2 x 10⁵ cells) to each well.
-
Set up control wells:
-
Responder cells alone (unstimulated control)
-
Stimulator cells alone
-
Responder and stimulator cells without this compound (positive control)
-
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Measurement of Proliferation:
-
Using [³H]-Thymidine:
-
18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Using CFSE:
-
Prior to the assay setup, label the responder cells with CFSE.
-
After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
-
Protocol 2: Cytokine Production Assay
This protocol measures the effect of this compound on the production of key cytokines, such as IL-2 and IFN-γ, by activated T-cells.
Materials:
-
This compound
-
Purified CD4⁺ T-cells
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
Complete RPMI 1640 medium
-
96-well flat-bottom cell culture plates
-
ELISA kits for IL-2 and IFN-γ
Procedure:
-
Cell Preparation:
-
Isolate CD4⁺ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend the purified T-cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the T-cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Add 50 µL of this compound dilutions to the respective wells. Include a vehicle control.
-
Add T-cell activation beads to the wells according to the manufacturer's instructions.
-
Set up an unstimulated T-cell control (no activation beads).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the log of this compound concentration to determine the dose-dependent effect.
-
Visualizations
References
Application Notes: One-Way Mixed Lymphocyte Reaction (MLR) Protocol using Mitomycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay used to assess the cellular immune response, particularly T-cell proliferation, when lymphocytes from two genetically different individuals are co-cultured.[1][2] It serves as a powerful tool in immunology to study histocompatibility, immune tolerance, and the effects of immunomodulatory compounds.[1][2]
There are two primary types of MLR:
-
Two-Way MLR: Lymphocytes from two donors are mixed, and both populations can proliferate in response to each other.[1][3]
-
One-Way MLR: To measure the response of one specific lymphocyte population (the "responder"), the other population (the "stimulator") is treated to prevent its proliferation. This is the most common type of MLR used in drug discovery.[1][2][3]
Mitomycin C is an antibiotic that acts as a potent inhibitor of DNA and RNA synthesis.[4] In the context of a one-way MLR, it is used to treat the stimulator cells, rendering them incapable of dividing while preserving their ability to present alloantigens to the responder cells.[1][4][5] This ensures that any measured proliferation is solely from the responder cell population.[1]
Principle of the Assay
The one-way MLR mimics the initial stages of an allogeneic immune response. Responder T-cells recognize foreign Major Histocompatibility Complex (MHC) molecules on the surface of the Mitomycin C-treated stimulator cells (which act as antigen-presenting cells, or APCs). This recognition, primarily between the T-cell receptor (TCR) and the MHC-peptide complex, along with co-stimulatory signals, triggers a signaling cascade that leads to T-cell activation, cytokine secretion, and robust proliferation.[6]
Signaling Pathway of T-Cell Activation
The interaction between the Antigen Presenting Cell (stimulator) and the T-cell (responder) initiates a complex signaling cascade. The diagram below illustrates a simplified overview of this critical process.
Caption: T-Cell activation pathway in an MLR.
Experimental Workflow
The following diagram outlines the major steps involved in performing a one-way MLR using Mitomycin C.
Caption: Workflow for a one-way MLR with Mitomycin C.
Detailed Protocol
This protocol provides a general framework for a one-way MLR using human Peripheral Blood Mononuclear Cells (PBMCs). Optimization of cell numbers and incubation times may be required.
5.1. Materials and Reagents
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Ficoll-Paque or other density gradient medium[7]
-
Phosphate Buffered Saline (PBS), sterile[5]
-
Mitomycin C[8]
-
96-well round-bottom or U-bottom tissue culture plates[9]
-
Reagents for proliferation assay (e.g., BrdU kit, [³H]-thymidine, WST-1, or CFSE)[1][7][9]
5.2. Cell Preparation
-
Isolate PBMCs from whole blood of two healthy, unrelated donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation.[7]
-
Wash the isolated PBMCs twice with sterile PBS or culture medium.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion. Viability should be >95%.
-
Resuspend cells in complete culture medium to the desired working concentration (see Table 1).
5.3. Mitomycin C Treatment of Stimulator Cells
-
Centrifuge the stimulator PBMCs (Donor B) and resuspend the cell pellet in complete medium.
-
Add Mitomycin C to achieve the desired final concentration (e.g., 25-50 µg/mL).[4][8]
-
Incubate the cells for 30 minutes at 37°C in a humidified CO₂ incubator.[4][8][10]
-
After incubation, add 5-10 mL of sterile PBS to dilute the Mitomycin C and centrifuge the cells at 200-300 x g for 10 minutes.[4][5]
-
Discard the supernatant and wash the cell pellet at least two more times with a large volume of medium to ensure complete removal of residual Mitomycin C.[5]
-
Resuspend the final washed stimulator cells in complete medium and perform a cell count.
5.4. MLR Plate Setup
-
Seed the 96-well plate according to your experimental design. A typical setup includes the following controls:
-
Negative Control: Responder cells only (to measure background proliferation).[7]
-
Stimulator Control: Mitomycin C-treated stimulator cells only (to confirm proliferation is inhibited).
-
Positive Control: Responder cells with a mitogen like Phytohemagglutinin (PHA) (to confirm cells are capable of proliferation).[7][11]
-
Experimental Wells: Responder cells + Mitomycin C-treated stimulator cells.[1]
-
-
Adjust cell concentrations to add the desired number of cells per well in a final volume of 200 µL (see Table 1 for typical cell numbers).[9]
5.5. Incubation and Proliferation Measurement
-
Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.[1][7]
-
On the final day of culture (or for the last 12-24 hours), add a proliferation label such as BrdU or [³H]-thymidine.[7]
-
Measure proliferation according to the manufacturer's protocol for the chosen method (e.g., ELISA for BrdU incorporation or a scintillation counter for [³H]-thymidine).[7]
Data Presentation and Analysis
Quantitative parameters for a typical one-way MLR are summarized below.
Table 1: Quantitative Parameters for One-Way MLR
| Parameter | Typical Range/Value | Source(s) |
|---|---|---|
| Cell Type | Human PBMCs, Splenocytes, Dendritic Cells (DCs) | [1][4][10] |
| Responder Cell Density | 1 x 10⁵ - 2 x 10⁵ cells/well | [9][10] |
| Stimulator Cell Density | 1 x 10⁵ - 2 x 10⁵ cells/well | [9][10] |
| Stimulator:Responder Ratio | 1:1 (PBMCs); 1:5 to 1:10 (DCs:T-cells) | [4][10] |
| Mitomycin C Concentration | 25 - 100 µg/mL | [4][5][8][10] |
| Mitomycin C Incubation | 30 minutes at 37°C | [4][8][10] |
| Co-culture Incubation | 5 - 7 days | [1][7] |
| Proliferation Readout | BrdU, [³H]-thymidine, WST-1, CFSE |[1][7][9] |
Data Analysis
The proliferation is often expressed as a Stimulation Index (SI) , calculated as:
SI = (Mean CPM or OD of Experimental Wells) / (Mean CPM or OD of Negative Control Wells)
Where CPM = Counts Per Minute (for [³H]-thymidine) and OD = Optical Density (for colorimetric assays like BrdU or WST-1). A higher SI indicates a stronger allogeneic response.
Conclusion
The one-way Mixed Lymphocyte Reaction using Mitomycin C is a robust and essential assay for evaluating T-cell responses to alloantigens. By effectively silencing the proliferative capacity of the stimulator cell population, this protocol allows for a clear and specific measurement of the responder cells' activation and proliferation. This makes it an invaluable tool for preclinical evaluation of immunomodulatory drugs, vaccine development, and transplantation research.[2][4]
References
- 1. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]
- 2. revvity.com [revvity.com]
- 3. marinbio.com [marinbio.com]
- 4. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preferred-cell-systems.com [preferred-cell-systems.com]
- 6. marinbio.com [marinbio.com]
- 7. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 8. Mixed lymphocyte reaction (MLR) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. 2.10. Mixed Lymphocyte Reaction [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Determining the IC50 of Mycestericin C in T-cell Proliferation: An Application Note and Protocol
Introduction
Mycestericin C is a fungal metabolite that has been identified as a potent immunosuppressant. Preliminary studies have shown that it suppresses the proliferation of lymphocytes, suggesting its potential as a therapeutic agent for autoimmune diseases and in transplantation medicine.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a T-cell proliferation assay. The IC50 value is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process.[2]
This document is intended for researchers, scientists, and drug development professionals actively engaged in immunology and drug discovery. The protocols and data presentation formats are designed to be clear, reproducible, and easily adaptable to standard laboratory settings.
Data Presentation
The following tables summarize hypothetical quantitative data for the IC50 determination of this compound in a T-cell proliferation assay.
Table 1: Dose-Response Data for this compound on T-cell Proliferation
| This compound Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 12.5 ± 4.8 |
| 1 | 28.3 ± 6.1 |
| 10 | 48.9 ± 5.5 |
| 100 | 75.6 ± 4.9 |
| 1000 | 92.1 ± 3.7 |
Table 2: Calculated IC50 Value for this compound
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| This compound | 10.2 | 8.5 - 12.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to determine the IC50 of this compound.
Protocol 1: Isolation and Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding them to a new 50 mL conical tube with sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in Complete RPMI.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL in Complete RPMI.
Protocol 2: T-cell Proliferation Assay (CFSE-based)
Materials:
-
Isolated PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 antibody (plate-bound)
-
Soluble anti-CD28 antibody
-
This compound stock solution (in DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold Complete RPMI.
-
Centrifuge at 300 x g for 5 minutes and wash the cells twice with Complete RPMI.
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in Complete RPMI.
-
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Prepare serial dilutions of this compound in Complete RPMI. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the CFSE-labeled PBMC suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control (no anti-CD3/CD28).
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to all stimulated wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the CFSE fluorescence of the T-cell population (gated on CD3+ cells) using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Protocol 3: Data Analysis and IC50 Calculation
-
Determine the percentage of proliferated cells in each sample from the flow cytometry data.
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control.
-
% Inhibition = 100 * (1 - ([% Proliferated Cells]Sample / [% Proliferated Cells]Vehicle Control))
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.[4][5]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Caption: Simplified T-cell activation signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Logical relationships in the assay.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Mycestericin C
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the cellular effects of Mycestericin C, a potent immunosuppressive agent.
Introduction
This compound is a fungal metabolite that has been identified as a potent immunosuppressant. Like its structural analog myriocin, this compound is known to suppress the proliferation of lymphocytes. The primary mechanism of action for this class of compounds is the inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Inhibition of SPT disrupts the homeostasis of crucial sphingolipids, which are essential components of cell membranes and play vital roles in cellular signaling. This disruption ultimately leads to a reduction in T-lymphocyte populations, underpinning the immunosuppressive effects of the compound.
These protocols provide a framework for the in vitro study of this compound's effects on lymphocytes, focusing on cell culture conditions, assessment of immunosuppressive activity, and investigation of the underlying mechanism of action.
Data Presentation
Table 1: Recommended Cell Culture Conditions for Lymphocyte Proliferation Assays
| Parameter | Recommendation | Notes |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) or specific lymphocyte subsets (e.g., CD4+, CD8+ T cells) | PBMCs provide a mixed population, while isolated subsets allow for more specific analysis. |
| Seeding Density | 1 x 10^5 to 2 x 10^6 cells/mL | Optimal density should be determined empirically for each cell type and assay. |
| Culture Medium | RPMI-1640 | A widely used medium for lymphocyte culture. |
| Serum | 10-15% Fetal Bovine Serum (FBS) | Provides essential growth factors. Heat-inactivated FBS is recommended. |
| Supplements | 1% Penicillin-Streptomycin, 2 mM L-Glutamine | To prevent bacterial contamination and provide a necessary amino acid. |
| Incubation | 37°C, 5% CO2 in a humidified incubator | Standard conditions for mammalian cell culture. |
| Culture Vessels | T-25 or T-75 flasks for expansion; 96-well plates for assays | Use vented caps for flasks to ensure gas exchange. |
Table 2: Experimental Parameters for this compound Treatment
| Parameter | Range | Notes |
| This compound Concentration | 0.1 nM - 10 µM | A wide range should be tested to determine the IC50 value. The potency is reported to be similar to myriocin. |
| Vehicle Control | DMSO or Ethanol | The final concentration of the vehicle should be less than 0.1% and non-toxic to the cells. |
| Incubation Time | 24 - 72 hours | Time-course experiments are recommended to assess both early and late cellular responses. |
| Mitogenic Stimulation | Phytohemagglutinin (PHA), anti-CD3/CD28 beads, or allogeneic stimulation (Mixed Lymphocyte Reaction) | Necessary to induce lymphocyte proliferation for immunosuppression assays. |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Laminar flow hood
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque PLUS in a 15 mL conical tube, avoiding mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the mononuclear cell layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
Adjust the cell density to the desired concentration for culture.
Protocol 2: Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
Materials:
-
Isolated PBMCs from two different healthy donors (responder and stimulator cells)
-
Mitomycin C or irradiation source
-
Complete RPMI-1640 medium
-
This compound stock solution
-
96-well round-bottom culture plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, CFSE)
-
Scintillation counter or plate reader
Procedure:
-
Treat the stimulator PBMCs with Mitomycin C (25 µg/mL for 30 minutes at 37°C) or irradiate them (30 Gy) to prevent their proliferation.
-
Wash the treated stimulator cells three times with PBS.
-
Seed the responder PBMCs at 1 x 10^5 cells/well in a 96-well plate.
-
Add the treated stimulator PBMCs at 1 x 10^5 cells/well to the responder cells.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the appropriate wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
For ³H-thymidine incorporation, add 1 µCi of ³H-thymidine to each well 18-24 hours before harvesting.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions.
-
Calculate the percentage of inhibition of proliferation compared to the vehicle control.
Protocol 3: Apoptosis Assay by Flow Cytometry
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Culture PBMCs at a density of 1 x 10^6 cells/mL in the presence of various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits SPT, disrupting sphingolipid synthesis and suppressing lymphocyte proliferation.
Caption: Workflow for studying this compound effects on lymphocytes.
Application Notes and Protocols for Mycestericin C in Primary Lymphocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycestericin C is a potent immunosuppressive agent, part of the mycestericin family of fungal metabolites isolated from Mycelia sterilia.[1] Its mechanism of action and potency are similar to the well-characterized compound myriocin.[1] this compound suppresses the proliferation of lymphocytes, making it a compound of interest for research in immunology and for the development of novel immunosuppressive therapies.[1]
These application notes provide a comprehensive guide for the use of this compound in primary lymphocyte cultures, including its mechanism of action, protocols for assessing its effects on lymphocyte proliferation and cytokine production, and expected outcomes based on studies of the closely related compound, myriocin.
Disclaimer: Detailed experimental data for this compound is limited. The protocols and expected outcomes described herein are largely based on published data for myriocin, which is known to have a similar biological activity.[1] Researchers should empirically determine the optimal conditions for their specific experimental setup.
Mechanism of Action
This compound, like myriocin, is a potent inhibitor of the enzyme serine palmitoyltransferase (SPT).[2][3][4] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, catalyzing the condensation of L-serine and palmitoyl-CoA.[2][3] Sphingolipids are essential components of cellular membranes and serve as precursors for various signaling molecules, such as ceramide and sphingosine-1-phosphate (S1P), which are critical for lymphocyte trafficking, activation, and proliferation.[2][5]
By inhibiting SPT, this compound depletes the intracellular pool of sphingolipids, thereby disrupting downstream signaling pathways that are essential for T-lymphocyte function and proliferation.[1][2] This leads to a reduction in lymphocyte populations, particularly T-lymphocytes.[6][7]
Data Presentation
The following tables summarize the quantitative data for myriocin, which can be used as a starting point for designing experiments with this compound.
Table 1: Effect of Myriocin on Lymphocyte Proliferation
| Parameter | Cell Type | Assay | Effective Concentration | Reference |
| Proliferation Inhibition | IL-2-dependent mouse cytotoxic T-cell line (CTLL-2) | Not specified | Nanomolar range | [2][3] |
| Proliferation Inhibition | Superantigen-stimulated human peripheral blood mononuclear cells (PBMCs) | Not specified | Not specified | [1] |
| In vivo T-lymphocyte reduction | BALB/c mice | Flow cytometry | 0.1 - 1.0 mg/kg/day (i.p.) |
Table 2: Effect of Myriocin on Cytokine Production in Lymphocytes
| Cytokine | Cell Type | Stimulation | Effect of Myriocin | Reference |
| IFN-γ | Superantigen-stimulated human PBMCs | Superantigen | No inhibition of secretion | [1] |
| TNF-α | Murine model of pulmonary inflammation | Lipopolysaccharide (LPS) | No effect on levels in bronchoalveolar lavage fluid | [8] |
| IL-2 | Alloantigen-stimulated T-cells | Alloantigen | Production not affected | [6] |
Note: The effect of sphingolipid synthesis inhibition on cytokine production can be complex and may depend on the specific cell type, stimulus, and experimental conditions. Some studies suggest that modulating sphingolipid metabolism can have varied effects on Th1-type cytokine synthesis.[2]
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Lymphocyte Proliferation
This protocol describes a method to measure the anti-proliferative effect of this compound on primary lymphocytes using a colorimetric assay (MTT) or a radioactive assay ([³H]thymidine incorporation).
Materials:
-
Primary lymphocytes (e.g., human peripheral blood mononuclear cells - PBMCs)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
[³H]thymidine (1 µCi/well)
-
Cell harvester and scintillation fluid (for [³H]thymidine assay)
-
Plate reader (for MTT assay) or scintillation counter (for [³H]thymidine assay)
Procedure:
-
Cell Preparation: Isolate primary lymphocytes (e.g., PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Cell Plating: Seed the lymphocytes into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Lymphocyte Stimulation: Add 50 µL of the mitogen solution to stimulate lymphocyte proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Assessment:
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of detergent solution to each well to solubilize the formazan crystals.
-
Incubate overnight at room temperature in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
[³H]thymidine Incorporation Assay:
-
Add 1 µCi of [³H]thymidine to each well during the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control wells. Determine the IC₅₀ value of this compound.
Protocol 2: Analysis of Cytokine Production
This protocol outlines the measurement of cytokine levels in the supernatant of lymphocyte cultures treated with this compound using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatants from lymphocyte cultures (from Protocol 1)
-
Cytokine-specific ELISA kits (e.g., for IL-2, IFN-γ, TNF-α)
-
Microplate reader
Procedure:
-
Collect Supernatants: After the 48-72 hour incubation period from Protocol 1, centrifuge the 96-well plates at 400 x g for 5 minutes.
-
Store Samples: Carefully collect the supernatants without disturbing the cell pellet and store them at -80°C until analysis.
-
Perform ELISA: Follow the manufacturer's instructions for the specific cytokine ELISA kits to quantify the concentration of cytokines in the culture supernatants.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated wells to the stimulated control wells to determine the effect of the compound on cytokine production.
Visualization
Signaling Pathway of this compound
References
- 1. Inhibition of sphingolipid synthesis impairs cellular activation, cytokine production and proliferation in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does cytokine signaling link sphingolipid metabolism to host defense and immunity against virus infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of sphingolipids on T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Preparation of Mycestericin C Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycestericin C is a potent immunosuppressive agent isolated from the culture broth of Mycelia sterilia. Its mechanism of action is believed to be similar to its close structural analog, myriocin (thermozymocidin), which acts as a powerful inhibitor of serine palmitoyltransferase (SPT). SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. The disruption of this pathway has significant implications for cellular processes, including lymphocyte proliferation, making this compound a compound of interest in immunology and drug development.
This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent. It also includes key physicochemical data and guidelines for storage and handling to ensure the integrity and optimal performance of the compound in experimental settings.
Physicochemical Data and Solubility
Due to the limited availability of specific physicochemical data for this compound, the information for its well-characterized analog, myriocin, is provided as a close approximation for solubility and stability. Researchers should consider this as a guideline and perform their own validation.
| Property | This compound | Myriocin (Analog) |
| Molecular Weight | 403.55 g/mol | 401.54 g/mol |
| Appearance | Off-White Solid | Crystalline solid |
| Solubility in DMSO | Not explicitly available | ~25 mg/mL |
| CAS Number | Not readily available | 35891-70-4 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the concentration as required by the specific experimental design.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4036 mg of this compound (Molecular Weight: 403.55 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (403.55 g/mol ) * (1000 mg/g) = 4.0355 mg/mL. For 100 µL, this would be 0.4036 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 100 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months, based on myriocin stability data) or at -80°C for long-term storage. When stored at -80°C, the solution is expected to be stable for at least 6 months.
Safety Precautions:
-
This compound is a potent immunosuppressant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition
This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This pathway is crucial for the synthesis of ceramides and other complex sphingolipids, which are essential components of cell membranes and are involved in various signaling cascades. By inhibiting SPT, this compound depletes the cell of these vital lipids, leading to downstream effects such as the suppression of lymphocyte proliferation.
Application of Mycestericin C in Autoimmune Disease Models: Information Not Available
Initial searches for "Mycestericin C" and its application in autoimmune disease models did not yield any relevant scientific literature or experimental data. The compound "this compound" does not appear in published research databases in the context of autoimmune diseases.
It is possible that "this compound" is a novel, proprietary, or unpublished compound. Alternatively, there may be a misspelling of the compound's name.
The search results were analyzed for any related terms that might provide context. The term "c-Myc" was identified as a potential, though unconfirmed, point of confusion. c-Myc is a well-characterized proto-oncogene involved in cell cycle progression, apoptosis, and cellular transformation. While c-Myc signaling is a critical area of research in cancer and immunology, and its dysregulation has been implicated in some autoimmune conditions, it is a distinct entity from the requested "this compound."
Due to the lack of available data on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.
To proceed, please verify the correct spelling of the compound "this compound" or provide any alternative names or identifiers. Once the correct compound can be identified in the scientific literature, a comprehensive set of application notes and protocols can be developed.
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Populations Treated with Mycestericin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycestericin C is a potent immunosuppressive agent that, along with its analogues such as Myriocin (also known as thermozymocidin), functions by inhibiting serine palmitoyltransferase (SPT).[1] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2] This inhibition disrupts the production of crucial signaling lipids, leading to a reduction in lymphocyte proliferation and other downstream effects.[1][2] Mycestericins have been shown to suppress lymphocyte proliferation in mixed lymphocyte reactions with a potency similar to Myriocin.[1]
These application notes provide a comprehensive guide for the flow cytometric analysis of lymphocyte populations following treatment with this compound. Flow cytometry is an indispensable tool for elucidating the effects of immunomodulatory compounds on heterogeneous cell populations, enabling detailed, single-cell analysis of immunophenotype, cell cycle status, and apoptosis. This document outlines detailed protocols for sample preparation, antibody staining, and data acquisition for analyzing the effects of this compound on various lymphocyte subsets.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of serine palmitoyltransferase, which catalyzes the first committed step in sphingolipid biosynthesis. This leads to the depletion of downstream sphingolipids, including sphingosine-1-phosphate (S1P), a critical signaling molecule for lymphocyte trafficking. The immunosuppressive effects are thought to be mediated through at least two key processes:
-
Inhibition of Lymphocyte Proliferation: Depletion of essential sphingolipids can lead to cell cycle arrest and a subsequent block in proliferation.
-
Induction of Apoptosis: Disruption of sphingolipid homeostasis has been shown to induce apoptosis in lymphocytes.
-
Alteration of Lymphocyte Trafficking: By reducing the synthesis of S1P, this compound can interfere with the S1P gradient that is essential for the egress of lymphocytes from lymphoid organs.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured summary of expected quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound in vitro. These tables are designed for easy comparison of dose-dependent effects. The data presented is based on published findings for the closely related compound, Myriocin.
Table 1: Effect of this compound on Major Lymphocyte Populations
| Treatment Group | Concentration | % CD4+ T Cells (of total lymphocytes) | % CD8+ T Cells (of total lymphocytes) | % B Cells (CD19+) (of total lymphocytes) | % NK Cells (CD3- CD56+) (of total lymphocytes) |
| Vehicle Control | 0 µM | Baseline | Baseline | Baseline | Baseline |
| This compound | Low Dose (e.g., 10 nM) | Slight Decrease | No Significant Change | No Significant Change | No Significant Change |
| This compound | Mid Dose (e.g., 100 nM) | Moderate Decrease | Slight Decrease | Slight Decrease | No Significant Change |
| This compound | High Dose (e.g., 1 µM) | Significant Decrease | Moderate Decrease | Moderate Decrease | Slight Decrease |
Data is presented as a qualitative representation of expected trends based on the known effects of Myriocin on T-lymphocyte populations.[3] Specific percentages will vary depending on the experimental conditions and cell type.
Table 2: Effect of this compound on Lymphocyte Apoptosis
| Treatment Group | Concentration | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | < 5% | < 2% |
| This compound | Low Dose (e.g., 10 nM) | 5-10% | 2-5% |
| This compound | Mid Dose (e.g., 100 nM) | 10-25% | 5-15% |
| This compound | High Dose (e.g., 1 µM) | > 25% | > 15% |
Data is presented as a qualitative representation of expected trends. The induction of apoptosis by Myriocin has been documented, though specific quantitative data for different lymphocyte subsets is limited.
Table 3: Effect of this compound on Lymphocyte Cell Cycle
| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 µM | ~60% | ~33% | ~7% |
| This compound | 1 µM | Decreased | Decreased | Increased (~18%) |
| This compound | 10 µM | Further Decreased | Further Decreased | Increased (~19%) |
Data is based on the effects of Myriocin on B16F10 melanoma cells, which showed a significant G2/M phase arrest.[4] Similar effects are anticipated in proliferating lymphocytes.
Experimental Protocols
Protocol 1: Immunophenotyping of Lymphocyte Subsets
This protocol details the procedure for identifying and quantifying major lymphocyte populations (T cells, B cells, and NK cells) and T cell subsets (CD4+ and CD8+) after treatment with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
-
96-well V-bottom plates or flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the appropriate volume of this compound or vehicle control to each well to achieve the final desired concentrations.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Staining:
-
Harvest cells and transfer to a 96-well V-bottom plate or flow cytometry tubes.
-
Wash the cells with 200 µL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of surface antibodies (anti-CD3, CD4, CD8, CD19, CD56).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude dead cells based on the viability dye staining.
-
Analyze the expression of the different markers to quantify the percentages of T cells (CD3+), B cells (CD19+), NK cells (CD3-CD56+), and T cell subsets (CD3+CD4+ and CD3+CD8+).
-
Protocol 2: Apoptosis Assay
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in lymphocytes treated with this compound.
Materials:
-
Treated and untreated lymphocyte populations (from Protocol 1)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment with this compound as described in Protocol 1.
-
Wash cells twice with cold PBS and then resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Identify four populations:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+
-
-
Protocol 3: Cell Cycle Analysis
This protocol details the procedure for analyzing the cell cycle distribution of lymphocytes treated with this compound using Propidium Iodide (PI) staining.
Materials:
-
Treated and untreated lymphocyte populations (from Protocol 1)
-
Cold 70% Ethanol
-
PI Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Fixation:
-
Harvest cells after treatment with this compound.
-
Wash cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using a linear scale for the PI channel.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound mechanism of action.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations [pubmed.ncbi.nlm.nih.gov]
- 4. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Mycestericin C in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycestericin C is a potent immunosuppressive and antifungal agent.[1] Like its structural analog myriocin (also known as thermozymocidin), this compound functions as a specific inhibitor of serine palmitoyltransferase (SPT).[1] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell structure and signaling. By inhibiting SPT, this compound disrupts sphingolipid homeostasis, leading to the depletion of downstream sphingolipids, which can suppress T-lymphocyte proliferation and exert antifungal effects.
Due to its hydrophobic nature and limited water solubility, similar to myriocin, the in vivo delivery of this compound for animal studies requires specialized formulation strategies to enhance its bioavailability and ensure effective delivery to target tissues.[2] These application notes provide detailed protocols for two common and effective delivery methods: liposomal formulations and solid lipid nanoparticles (SLNs). Additionally, this document outlines the mechanism of action of this compound and provides relevant quantitative data from in vivo studies with its analog, myriocin, to guide experimental design.
Physicochemical Properties and Mechanism of Action
This compound's acetate is identical to the acetate of 6,7-dihydromyriocin, indicating a close structural and functional relationship to myriocin.[1] Myriocin has limited water solubility and is soluble in organic solvents like methanol, ethanol, and DMSO.[2][3] It is anticipated that this compound shares these characteristics.
The primary mechanism of action for this compound is the inhibition of serine palmitoyltransferase (SPT), which catalyzes the first committed step in sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This inhibition leads to a reduction in the cellular pool of key sphingolipids such as ceramides, sphingomyelin, and complex glycosphingolipids. The disruption of sphingolipid-dependent signaling pathways is thought to be the basis for its immunosuppressive and antifungal activities.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of the sphingolipid biosynthesis pathway.
In Vivo Delivery Methods: Application Notes
The hydrophobic nature of this compound necessitates the use of carrier systems to improve its solubility and bioavailability for in vivo studies. Liposomes and solid lipid nanoparticles (SLNs) are well-established delivery platforms for such compounds.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like this compound, the molecule is incorporated within the lipid bilayer.
Advantages:
-
Biocompatible and biodegradable.
-
Can improve the pharmacokinetic profile of the drug.
-
Protects the drug from degradation.
-
Can be modified for targeted delivery.
Considerations:
-
Physical and chemical stability can be a concern.
-
Manufacturing processes can be complex.
Solid Lipid Nanoparticle (SLN) Formulation
SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants. They offer an alternative to liposomes, emulsions, and polymeric nanoparticles.
Advantages:
-
High stability and protection of the encapsulated drug.[4]
-
Controlled and sustained release profiles are achievable.[5]
-
Ease of scale-up and avoidance of organic solvents in some preparation methods.[4]
Considerations:
-
Limited drug loading capacity compared to other carriers.
-
Potential for drug expulsion during storage due to lipid crystallization.
Experimental Protocols
The following protocols are generalized methods for the preparation of liposomal and SLN formulations for hydrophobic drugs and can be adapted for this compound, using myriocin as a reference.
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a standard method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. A typical starting concentration for this compound is 1-5 mg/mL of the organic solvent.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by adding the buffer to the flask. The volume of PBS will determine the final concentration of the encapsulated drug.
-
Rotate the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain a more uniform particle size distribution, the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids and drug.
-
For a more defined size, the liposomes can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be carried out at a temperature above the lipid phase transition temperature.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the liposomes.
-
Quantify the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and measuring the drug concentration in the liposomal fraction using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Pressure Homogenization)
This method is suitable for producing SLNs with a uniform size distribution.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
In a separate vessel, heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of the lipid.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or below while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Perform characterization of particle size, PDI, zeta potential, and encapsulation efficiency as described in the liposome protocol.
-
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies of this compound.
Quantitative Data from Myriocin In Vivo Studies
The following tables summarize quantitative data from in vivo studies using myriocin in mouse models. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Dosing and Administration of Myriocin in Mice
| Parameter | Value | Animal Model | Reference |
| Dosage | 0.1, 0.3, or 1.0 mg/kg/day | BALB/c mice | [6][7] |
| Administration Route | Intraperitoneal injection | BALB/c mice | [6][7] |
| Duration | 5 consecutive days | BALB/c mice | [6][7] |
| Dosage | 0.3 mg/kg/every other day | apoE-deficient mice | [1][8] |
| Administration Route | Intraperitoneal injection | apoE-deficient mice | [1][8] |
| Duration | 60 days | apoE-deficient mice | [1][8] |
Table 2: Effects of Myriocin on Plasma Sphingolipid Levels in apoE-deficient Mice
| Sphingolipid | % Decrease (Chow Diet) | % Decrease (High-Fat Diet) | Reference |
| Sphingomyelin | 54% | 59% | [1][8] |
| Ceramide | 32% | 66% | [1][8] |
| Sphingosine-1-phosphate | 73% | 81% | [1][8] |
Table 3: Effects of Myriocin on T-Lymphocyte Populations in Mice
| Lymphocyte Population | Effect | Dose | Animal Model | Reference |
| Thymic Cellularity | Dose-dependent reduction | 1.0 mg/kg | BALB/c mice | [1] |
| CD4+ Lymphocytes (Thymus) | Reduced | 1.0 mg/kg | BALB/c mice | [1] |
| CD4+/CD8+ Lymphocytes (Thymus) | Reduced | 1.0 mg/kg | BALB/c mice | [1] |
| CD4+ Lymphocytes (Spleen) | Significant reduction | 1.0 mg/kg | BALB/c mice | [1] |
Conclusion
The in vivo evaluation of this compound requires appropriate delivery systems to overcome its poor water solubility. Liposomal and solid lipid nanoparticle formulations are promising strategies to enhance its bioavailability and therapeutic efficacy. The provided protocols offer a starting point for the development of such formulations. The quantitative data from studies with the structural and functional analog, myriocin, can guide dose selection and the design of pharmacodynamic assessments in preclinical animal models. Careful characterization of the formulation and a well-designed in vivo study are critical for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Myriocin - LKT Labs [lktlabs.com]
- 6. Myriocin, a serine palmitoyltransferase inhibitor, alters regional brain neurotransmitter levels without concurrent inhibition of the brain sphingolipid biosynthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of myriocin on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Mycestericin C solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Mycestericin C for in vitro assays.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
Precipitation of this compound upon addition to aqueous solutions is a common issue due to its hydrophobic nature. This can lead to inaccurate concentrations and unreliable experimental results. Follow these troubleshooting steps to address this problem.
Troubleshooting Workflow
Mycestericin C Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Mycestericin C in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: While specific quantitative data for this compound is not extensively published, based on related compounds, its stability in aqueous solutions, including cell culture media, is expected to be influenced by factors such as pH, temperature, and media composition. For a similar compound, N6-[(dimethylamino)methylene]mitomycin C, maximum stability was observed at a pH of 6.5, with degradation following pseudo-first-order kinetics in more acidic or basic conditions[1]. It is crucial to empirically determine the stability of this compound in your specific experimental setup.
Q2: What are the primary factors that can affect this compound stability in my experiments?
A2: Several factors can impact the stability of small molecules like this compound in cell culture media:
-
pH: As with many compounds, the pH of the culture medium can significantly influence the rate of degradation[1][2].
-
Temperature: Higher temperatures typically accelerate chemical degradation[2]. Long-term storage at 37°C in an incubator will likely lead to more rapid degradation than storage at 4°C.
-
Media Components: Components within the media, such as serum proteins, amino acids, and reducing agents, can interact with and degrade this compound[3][4]. For instance, some amino acids can contribute to the degradation of certain compounds[4].
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. It is good practice to handle this compound in dimmed light and store stock solutions in amber vials.
-
Enzymatic Degradation: If using media supplemented with serum or in the presence of cells, enzymes released by the cells or present in the serum can metabolize or degrade the compound.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: The most reliable method is to perform a stability study under your experimental conditions. This typically involves incubating this compound in the cell culture medium of interest over a time course and measuring its concentration at various intervals using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5][6][7].
This compound Stability: A Representative Study
To provide a practical example, the following data represents a hypothetical stability study of this compound in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C. The concentration of this compound was measured at various time points using a validated HPLC method.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration in DMEM (% of Initial) | This compound Concentration in RPMI-1640 (% of Initial) |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 6 | 85% | 80% |
| 12 | 70% | 65% |
| 24 | 50% | 45% |
| 48 | 25% | 20% |
Note: This data is for illustrative purposes only and should not be considered as definitive experimental results.
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general procedure for determining the stability of this compound in a chosen cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with desired supplements (e.g., FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Experimental Setup:
-
Prepare the complete cell culture medium to be tested.
-
Spike the medium with this compound from the stock solution to a final concentration of 10 µM.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
4. Sample Collection and Preparation:
-
At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), remove one aliquot.
-
To precipitate proteins, add an equal volume of cold acetonitrile to the media sample.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-400 nm).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Quantify the peak area corresponding to this compound at each time point. The concentration is determined by comparing the peak area to a standard curve.
Visualizing Experimental Workflow and Influencing Factors
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Key factors influencing the stability of this compound in vitro.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound | - Compound is highly unstable under the tested conditions.- Adsorption to plasticware. | - Perform a time-course experiment with shorter intervals to pinpoint the rate of degradation.- Consider using low-adhesion microcentrifuge tubes.- Evaluate stability at a lower temperature (e.g., 4°C) to determine if degradation is temperature-dependent. |
| Inconsistent results between replicates | - Inaccurate pipetting.- Incomplete protein precipitation.- Variability in incubation conditions. | - Ensure accurate and consistent pipetting of the stock solution and reagents.- Optimize the protein precipitation step; ensure thorough mixing and adequate incubation time.- Ensure uniform temperature and conditions for all samples during incubation. |
| No detectable this compound peak in HPLC | - Complete degradation of the compound.- Incorrect HPLC detection wavelength.- Poor recovery from sample preparation. | - Analyze a sample immediately after spiking (T=0) to confirm the initial concentration and method.- Verify the UV-Vis absorbance spectrum of this compound to confirm the correct detection wavelength.- Evaluate the efficiency of the protein precipitation and extraction steps. |
| Extra peaks appearing in the chromatogram over time | - Degradation products of this compound are being formed. | - This is expected in a stability study. If possible, use LC-MS to identify the degradation products, which can provide insights into the degradation pathway. |
References
- 1. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical stability of mitomycin C in culture medium with and without fetal calf serum as determined by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting low efficacy of Mycestericin C in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy with Mycestericin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is part of a family of related compounds (Mycestericins A, B, D, E, F, and G) isolated from the fungus Mycelia sterilia[1][2]. These compounds are known to be potent immunosuppressants. Their primary characterized in-vitro effect is the suppression of lymphocyte proliferation[1][2].
Q2: Is this compound related to the c-Myc signaling pathway?
Currently, there is no direct published evidence explicitly linking this compound to the c-Myc signaling pathway. The c-Myc gene encodes a transcription factor that plays a crucial role in cell cycle progression, proliferation, and apoptosis[3][4][5][6][7]. While it is plausible that an immunosuppressive agent affecting cell proliferation might indirectly influence the c-Myc pathway, this has not been experimentally demonstrated for this compound. Researchers investigating the effects of this compound on cell proliferation may find it useful to assay markers of the c-Myc pathway.
Q3: What is the recommended solvent and storage condition for this compound?
The scientific literature on Mycestericins does not provide a universal, standardized solvent. However, similar fungal metabolites are often dissolved in dimethyl sulfoxide (DMSO) or ethanol for in-vitro experiments. It is crucial to use a high-purity, anhydrous grade of the chosen solvent. For storage, it is generally recommended to keep the compound as a desiccated solid at -20°C or lower. Stock solutions in solvent should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the typical reasons for low efficacy of a compound in an experiment?
Low efficacy of an experimental drug can stem from a variety of factors. These can be broadly categorized into issues with the compound itself, the experimental design, or the biological system being used[8][9]. Common reasons include suboptimal drug concentration, poor stability of the compound, flawed study design, and inappropriate statistical analysis[8][9].
Troubleshooting Low Efficacy of this compound
If you are observing lower than expected efficacy with this compound, please consult the following troubleshooting guide.
Problem Area 1: Compound Integrity and Preparation
Issue: The this compound being used may have degraded or been improperly prepared.
| Potential Cause | Recommended Action |
| Compound Degradation | 1. Verify the age and storage conditions of your this compound stock. 2. If possible, test the compound's purity and integrity using analytical methods like HPLC or mass spectrometry. 3. Purchase a new, verified batch of this compound. |
| Improper Solubilization | 1. Ensure the chosen solvent (e.g., DMSO, ethanol) is appropriate and of high purity. 2. Check for complete dissolution of the compound. Gentle warming or vortexing may be necessary. 3. Prepare fresh stock solutions. |
| Repeated Freeze-Thaw Cycles | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Inaccurate Concentration | 1. Recalculate all dilutions. 2. Calibrate pipettes and other measurement instruments. |
Problem Area 2: Experimental Design and Protocol
Issue: The experimental setup may not be optimal for observing the effects of this compound.
| Potential Cause | Recommended Action |
| Suboptimal Concentration Range | 1. Perform a dose-response experiment using a wide range of this compound concentrations to determine the optimal effective concentration (e.g., EC50 or IC50). |
| Inappropriate Incubation Time | 1. Conduct a time-course experiment to identify the optimal duration of exposure to this compound. |
| Assay Sensitivity | 1. Ensure your assay is sensitive enough to detect the expected biological effect. 2. Include appropriate positive and negative controls to validate assay performance. |
| Cellular Uptake/Metabolism | 1. Consider that the cell type you are using may not effectively take up this compound or may rapidly metabolize it. 2. If possible, use analytical methods to measure the intracellular concentration of this compound. |
| Interference from Media Components | 1. Serum proteins in cell culture media can sometimes bind to and sequester small molecules, reducing their effective concentration. Consider reducing the serum percentage or using serum-free media for the duration of the treatment, if your cells can tolerate it. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dose-Response Experiment for Lymphocyte Proliferation Assay
-
Materials: Lymphocytes, appropriate cell culture medium, proliferation-inducing stimulus (e.g., phytohemagglutinin - PHA), this compound stock solution, proliferation assay kit (e.g., MTS or BrdU-based).
-
Procedure:
-
Plate lymphocytes at the desired density in a 96-well plate.
-
Prepare a serial dilution of this compound in cell culture medium. A common starting point is a 1:2 or 1:3 serial dilution from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., 1 nM).
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Add the proliferation-inducing stimulus (e.g., PHA) to all wells except the negative control.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Measure cell proliferation according to the manufacturer's instructions for your chosen assay kit.
-
Plot the proliferation data against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting low this compound efficacy.
Caption: A simplified diagram of the c-Myc signaling pathway.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of absolute configuration and biological activity of new immunosuppressants, mycestericins D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional mTORC1 signaling is indispensable for c-Myc driven hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for c-myc in the signaling pathway for TGF-beta in well-differentiated human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Optimizing Cyclosporine A Concentration for Lymphocyte Suppression
As "Mycestericin C" is a fictional compound, this technical support center has been generated using Cyclosporine A as a well-documented placeholder for demonstrating the requested format and content. The data and protocols provided are specific to Cyclosporine A and should be adapted for your specific compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporine A to achieve lymphocyte suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporine A in suppressing lymphocytes?
A1: Cyclosporine A is a potent immunosuppressive agent that primarily targets T-lymphocytes.[1][2] Its main mechanism involves entering the T-cell and binding to a cytosolic protein called cyclophilin.[1][3] This Cyclosporine A-cyclophilin complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[3][4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[3][4] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for essential cytokines like Interleukin-2 (IL-2).[1][5][6] The lack of IL-2 production halts the proliferation and activation of T-cells, thereby suppressing the immune response.[1][7]
Q2: At what stage of lymphocyte activation is Cyclosporine A most effective?
A2: Cyclosporine A is most effective when it is present during the early stages of lymphocyte activation.[8][9] Its inhibitory effect is significantly reduced if added at later time points after the initiation of the cell culture.[9][10] For maximum suppression of lymphocyte proliferation and cytokine production, Cyclosporine A should be added at the beginning of the experiment.[11][12]
Q3: Besides T-cells, does Cyclosporine A affect other immune cells?
A3: While the primary target of Cyclosporine A is T-lymphocytes, it can also impact other immune cells. For instance, it can inhibit the activation and function of B-cells, which are responsible for producing antibodies, providing a broader immunosuppressive effect.[3]
Q4: Is the immunosuppressive effect of Cyclosporine A reversible?
A4: Yes, the inhibitory effect of Cyclosporine A on lymphocyte proliferation has been shown to be reversible.[12]
Troubleshooting Guides
Issue 1: Suboptimal Lymphocyte Suppression Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Cyclosporine A Concentration | The effective concentration of Cyclosporine A can vary depending on the cell type and stimulation method. An optimal concentration for blocking cytokine-induced proliferation is around 100 ng/mL, which can inhibit about 90% of proliferation.[12] However, IC50 values for mitogen and alloantigen-induced proliferation can be lower, in the range of 8-20 ng/mL.[10][11] Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |
| Timing of Cyclosporine A Addition | Cyclosporine A is most effective when added at the initiation of the lymphocyte culture.[9][11] Adding the compound 24 to 48 hours after stimulation will significantly reduce its suppressive effects.[11][12] |
| Strong T-cell Co-stimulation | Strong co-stimulation of T-cells, particularly through the CD28 pathway, can dramatically reduce the sensitivity of T-cells to Cyclosporine A, increasing the IC50 value significantly.[13] Consider the method of T-cell activation in your assay. |
| Presence of Drug-Resistant Lymphocyte Populations | Certain populations of cytotoxic spleen cells may be relatively resistant to the effects of Cyclosporine A, even at higher doses.[2] |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell density, media composition, and incubation times across all experiments. For lymphocyte proliferation assays, it is crucial to handle the cells carefully, especially when changing the culture medium for suspension cells.[14] |
| Variability in Donor Lymphocytes | Lymphocyte responses can vary between donors. It is recommended to use a pool of cells from multiple healthy donors for establishing baseline responses.[15] |
| Time Elapsed Since Blood Collection | The time between blood collection and the start of the experiment can significantly affect lymphocyte proliferation responses. It is recommended to process specimens within 24 hours of collection for optimal results.[16][17] |
| Presence of Other Substances | Steroids, other immunosuppressive agents, and even physiological stress can impact lymphocyte proliferation and should be considered as potential sources of variability.[17] |
Quantitative Data Summary
The following tables summarize the effective concentrations of Cyclosporine A for lymphocyte suppression from various in vitro studies.
Table 1: IC50 Values of Cyclosporine A in Lymphocyte Proliferation Assays
| Parameter | Cell Type | Stimulant | IC50 Concentration | Reference |
| Lymphocyte Proliferation | Human/Rabbit Lymphocytes | Alloantigen (MLC) | 19 ± 4 µg/L (19 ± 4 ng/mL) | [10] |
| Lymphocyte Proliferation | Mouse Spleen Cells | Alloantigen (MLC) | 10-100 ng/mL | [9] |
| IFN-γ Production | Human PBMC | Mitogen/Alloantigen | 8.0 ng/mL | [11] |
| LT/TNF Production | Human PBMC | Mitogen/Alloantigen | 9.5 ng/mL | [11] |
| T-cell Proliferation | Human T-cells | No CD28 Co-stimulation | 0.2 - 0.6 ng/mL | [13] |
Table 2: Optimal Concentration for High-Level Suppression
| Parameter | Cell Type | Stimulant | Concentration for ~90% Inhibition | Reference |
| Proliferation | B-CLL Cells | Cytokine-induced/Spontaneous | 100 ng/mL | [12] |
Experimental Protocols
Protocol 1: Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This protocol is a standard method for assessing T-cell function and the inhibitory effect of compounds like Cyclosporine A.[13][16]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Cyclosporine A stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen.
-
[³H]-Thymidine.
-
96-well U-bottom culture plates.
-
Cell harvester and scintillation counter.
Methodology:
-
Cell Preparation: Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well plate.[15]
-
Prepare serial dilutions of Cyclosporine A in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the Cyclosporine A stock).
-
Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) or antigen to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 3 to 6 days at 37°C in a humidified 5% CO₂ incubator.[15]
-
[³H]-Thymidine Pulse: For the last 6-18 hours of incubation, add 0.025 mCi of [³H]-thymidine to each well.[13][15]
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the CPM of Cyclosporine A-treated wells to the CPM of the stimulated control wells.
Visualizations
Signaling Pathway of Cyclosporine A in T-Lymphocytes
Caption: Mechanism of Cyclosporine A-mediated immunosuppression.
Experimental Workflow for Lymphocyte Proliferation Assay
Caption: Workflow for assessing lymphocyte proliferation.
References
- 1. youtube.com [youtube.com]
- 2. Suppression of in vitro lymphocyte reactivity by cyclosporin A: existence of a population of drug-resistant cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of cyclosporin A on the generation of cytotoxic T lymphocytes in mouse mixed lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin A inhibits cytokine-induced proliferation in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hanc.info [hanc.info]
- 16. Lymphocyte Proliferation to Antigens, Blood (LPAGF) [marshfieldlabs.org]
- 17. childrensmn.org [childrensmn.org]
Overcoming Mycestericin C cytotoxicity in non-lymphoid cells
Welcome to the technical support center for Mycestericin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound cytotoxicity in non-lymphoid cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the key rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] Its mechanism is analogous to that of the well-characterized compound, myriocin. By inhibiting SPT, this compound prevents the condensation of L-serine and palmitoyl-CoA, the initial step in sphingolipid synthesis.[2][3] This leads to a depletion of the intracellular pool of essential sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate.[4][2]
Q2: Why am I observing significant cytotoxicity in my non-lymphoid cell line after treatment with this compound?
The observed cytotoxicity is the expected pharmacological effect of this compound. Disruption of sphingolipid homeostasis is known to induce growth inhibition and cell cycle arrest in various cell types.[2][5] For instance, in B16F10 melanoma cells, a non-lymphoid cell line, the related compound myriocin induces G2/M phase arrest.[2] The severity of the cytotoxic effect can be dose- and time-dependent.[2]
Q3: Is the observed cytotoxicity reversible or can it be mitigated?
Yes, the cytotoxic effects of this compound, specifically growth inhibition, can often be reversed. Since the toxicity stems from the depletion of downstream metabolites, supplementing the cell culture medium with key sphingolipids can rescue the cells. The addition of sphinganine or sphingosine to the culture medium has been shown to overcome the growth inhibition induced by SPT inhibitors.[4][6]
Q4: What is the difference between this compound and Myriocin?
This compound and Myriocin are structurally related fungal metabolites.[7] The acetate of this compound is identical to the acetate of 6,7-dihydromyriocin.[7] Both are potent inhibitors of serine palmitoyltransferase and are often used interchangeably in studies of sphingolipid metabolism.
Troubleshooting Guides
Issue 1: Excessive Cell Death and Loss of Monolayer Integrity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a low concentration (e.g., 0.1 µM) and titrate up to a higher concentration (e.g., 50 µM).[8] | Identification of a concentration that inhibits the pathway without causing excessive, acute cytotoxicity. |
| Prolonged Exposure | Conduct a time-course experiment to assess the onset and progression of cytotoxicity. Analyze cells at multiple time points (e.g., 24, 48, 72 hours).[2] | Determination of the optimal treatment duration for your experimental endpoint. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., methanol or DMSO) in the cell culture medium is non-toxic (typically ≤0.1%).[8] | Minimal to no cytotoxicity in vehicle-only control wells. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to SPT inhibitors. If possible, test your experimental conditions in a less sensitive cell line as a control. | Characterization of the relative sensitivity of your cell line to this compound. |
Issue 2: Inconsistent or Unexplained Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Store the solid compound at -20°C in a desiccated environment.[8] | Consistent and reproducible experimental results. |
| Batch-to-Batch Variability | Use high-purity (≥98%) this compound and document the lot number for each experiment.[8] | Minimized variability between experiments. |
| Off-Target Effects (less common) | To confirm that the observed effects are due to SPT inhibition, perform a rescue experiment by co-incubating with sphinganine or sphingosine.[4][6] | Reversal of the cytotoxic phenotype, confirming on-target activity. |
Quantitative Data Summary
The following table summarizes the effects of myriocin (a this compound analog) on sphingolipid levels in B16F10 melanoma cells after 24 hours of treatment.
| Sphingolipid | Concentration of Myriocin | % Reduction Compared to Control |
| Ceramide | 1 µM | ~86% |
| Sphingomyelin | 1 µM | ~57% |
| Sphingosine | 1 µM | ~75% |
| Sphingosine-1-phosphate | 1 µM | ~38% |
| Data derived from a study on B16F10 melanoma cells.[2] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate non-lymphoid cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the overnight medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: Rescue of Cytotoxicity by Sphingolipid Supplementation
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment and Rescue: Prepare this compound at a predetermined cytotoxic concentration (e.g., IC50) in complete culture medium. In separate tubes, prepare the same this compound concentration with the addition of a rescuing agent, such as sphinganine (e.g., 8 µM).[5]
-
Controls: Include wells with medium only, vehicle only, this compound only, and the rescuing agent only.
-
Incubation and Analysis: Add the respective media to the cells and incubate for the desired duration. Assess cell viability using an MTT assay or by cell counting.
Visualizations
Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
Technical Support Center: Mycestericin C and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues when assessing cell viability in the presence of Mycestericin C. The following information is designed to help troubleshoot potential assay interference and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an immunosuppressive agent that has been shown to suppress the proliferation of lymphocytes.[1] It is structurally related to myriocin (also known as thermozymocidin), an inhibitor of serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway. Its mechanism of action suggests a direct impact on cell proliferation and viability, which is important to consider when designing and interpreting cell viability experiments.
Q2: My results from an MTT assay show a significant decrease in cell viability after treatment with this compound. How can I be sure this is a true biological effect and not assay interference?
While this compound is expected to reduce cell viability due to its immunosuppressive nature, it is crucial to rule out artifacts. Tetrazolium-based assays like MTT, MTS, and XTT measure the metabolic activity of cells by reducing a tetrazolium salt to a colored formazan product.[2] A compound can interfere with these assays in several ways:
-
Direct Reduction of Tetrazolium Salts: If this compound has reducing properties, it could directly convert the tetrazolium salt to formazan, leading to a false positive signal for cell viability.
-
Inhibition of Cellular Reductases: Conversely, the compound might inhibit the mitochondrial dehydrogenases responsible for formazan production, leading to an overestimation of cytotoxicity.[3]
-
Colorimetric Interference: If this compound has a color that absorbs light at the same wavelength as the formazan product (around 570 nm for MTT), it can interfere with the spectrophotometric reading.[4]
To validate your MTT results, it is recommended to use an orthogonal assay that relies on a different principle.
Q3: What are some recommended alternative assays to confirm the effects of this compound on cell viability?
Employing a secondary assay with a different detection method is a robust way to confirm initial findings.[5][6] Good alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[6] The luminescent signal is less likely to be affected by colored compounds. The assay involves cell lysis, so it is an endpoint measurement.[5][7]
-
Resazurin-Based Assays (e.g., alamarBlue®): These assays use the dye resazurin, which is reduced by viable cells to the fluorescent compound resorufin.[6] While more sensitive than tetrazolium assays, it's important to check if this compound is fluorescent or quenches the resorufin signal.[7]
-
Protease Viability Marker Assays: These assays measure the activity of proteases found only in viable cells.[5]
-
Membrane Integrity Assays (e.g., Trypan Blue Exclusion, Propidium Iodide Staining): These methods distinguish viable from non-viable cells based on the integrity of the cell membrane.[5] Live cells with intact membranes exclude the dyes. These are direct measures of cell death.
-
Sulforhodamine B (SRB) Assay: This assay relies on the binding of the SRB dye to total cellular protein content, which is proportional to the number of cells.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected results with a specific cell viability assay.
-
Possible Cause: The compound may be directly interfering with the assay chemistry or detection method.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: Add this compound to the assay medium without cells. If you observe a color change (for colorimetric assays) or a signal (for fluorescent/luminescent assays), the compound is directly interacting with the assay reagents.[8]
-
Run an Orthogonal Assay: As detailed in the FAQ, use an assay with a different principle (e.g., measure ATP levels instead of metabolic reduction) to confirm the biological effect.
-
Optimize Compound Concentration and Incubation Time: High concentrations are more likely to cause off-target or non-specific effects.[9] Shorter incubation times may reduce interference with assay reagents.
-
Issue 2: this compound appears to be precipitating in the culture medium.
-
Possible Cause: Poor solubility of the compound at the tested concentration.
-
Troubleshooting Steps:
-
Check Solubility Limits: Refer to any available literature on this compound or related compounds for solubility information.
-
Use a Suitable Solvent: Ensure the solvent used to dissolve this compound (e.g., DMSO) is compatible with your cell line and assay. Remember to include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Visual Inspection: Before and after adding the compound to the culture medium, visually inspect the wells for any precipitate.
-
Data Presentation
The following tables summarize the principles and potential interferences of common cell viability assays.
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential for Interference |
| Tetrazolium Reduction (MTT, MTS, XTT) | Enzymatic reduction of tetrazolium salt to a colored formazan product by metabolically active cells.[2] | Well-established, cost-effective. | Interference from reducing compounds, colored compounds, and modulators of mitochondrial activity.[10] |
| Resazurin Reduction (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[6] | High sensitivity, non-lytic.[6] | Interference from fluorescent compounds or compounds that quench fluorescence. |
| ATP Measurement (CellTiter-Glo®) | Luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP.[7] | High sensitivity, rapid.[5][6] | Interference from compounds that affect luciferase activity or ATP levels independent of viability. |
| Membrane Integrity (Trypan Blue, PI) | Dyes are excluded by viable cells with intact membranes but taken up by dead cells.[5] | Direct measure of cell death, simple. | Subjectivity in manual counting (Trypan Blue). |
| Protein Quantification (SRB) | The dye SRB binds to total cellular protein in fixed cells.[2] | Less interference from colored compounds, stable endpoint.[2] | Multiple washing steps, not suitable for automation.[2] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium Assays
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound at the same concentrations used in your cell-based experiments. Include a vehicle control (e.g., DMSO).
-
Add the tetrazolium reagent (e.g., MTT, MTS) to each well.
-
Incubate the plate for the same duration as your cell viability assay (e.g., 1-4 hours).
-
If using MTT, add the solubilizing agent (e.g., DMSO or SDS).
-
Read the absorbance at the appropriate wavelength.
-
An increase in absorbance in the wells with this compound compared to the vehicle control indicates direct reduction of the tetrazolium salt.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cell death).
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent (e.g., CellTiter-Glo®) to each well at a 1:1 ratio with the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Visualizations
The following diagrams illustrate the workflow for troubleshooting potential assay interference and the principles of different viability assays.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Principles of different classes of cell viability assays.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
Preventing degradation of Mycestericin C during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mycestericin C during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1] The container should be tightly sealed to prevent moisture absorption and kept in a well-ventilated area away from direct sunlight and sources of ignition.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -80°C for maximum stability.[1] For short-term storage (up to one month), -20°C is generally acceptable, though -80°C is preferred.
Q3: What solvents are recommended for dissolving this compound?
Based on the properties of similar compounds, solvents such as DMSO, ethanol, or methanol are likely suitable for creating stock solutions. It is crucial to ensure the solvent is anhydrous, as moisture can contribute to hydrolytic degradation. The choice of solvent may depend on the specific experimental requirements.
Q4: this compound appears to be degrading in my aqueous experimental buffer. What could be the cause?
Degradation in aqueous solutions can be attributed to several factors:
-
pH: this compound is incompatible with strong acids and alkalis.[1] The pH of your buffer should be maintained within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation. Experiments should be conducted at the lowest feasible temperature.
-
Light Exposure: Although not explicitly stated for this compound, many complex organic molecules are light-sensitive. It is good practice to protect solutions from light by using amber vials or covering containers with foil.
-
Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in your buffer can lead to the degradation of this compound.[1]
Q5: I am observing a loss of activity in my this compound stock solution. What are the possible reasons?
A loss of activity can be due to chemical degradation or improper handling. Common causes include:
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Improper Storage Temperature: Storing solutions at temperatures warmer than the recommended -80°C (or -20°C for short-term) can result in a gradual loss of potency.[1]
-
Extended Storage in Solution: Storing this compound in solution for prolonged periods, even at low temperatures, is not recommended for maintaining maximum activity. Whenever possible, solutions should be made fresh.
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Solution
-
Possible Cause: The concentration of this compound may exceed its solubility in the chosen solvent or buffer, especially after a change in temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If warming is ineffective, try sonicating the solution.
-
Consider preparing a more dilute stock solution.
-
If working with aqueous buffers, ensure the final concentration of the organic solvent from the stock solution is not high enough to cause precipitation.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: This could be due to the degradation of this compound, leading to variable concentrations of the active compound.
-
Troubleshooting Steps:
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Perform a stability check of this compound in your experimental buffer over the time course of your experiment.
-
Ensure accurate and consistent pipetting of the viscous stock solution (if using DMSO).
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term | Keep tightly sealed, protected from light and moisture.[1] |
| In Solvent | -80°C | Long-term | Aliquot to avoid freeze-thaw cycles.[1] |
| In Solvent | -20°C | Short-term (≤ 1 month) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a 60°C oven for 24, 48, and 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in foil and stored under the same conditions.
3. Analysis:
-
Analyze the stressed samples and a non-stressed control using a stability-indicating HPLC-UV or LC-MS method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution is often effective for separating the parent compound from its degradation products. A typical starting point could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
3. Method Development:
-
Inject the non-stressed this compound solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for assessing the stability of this compound.
Mycestericins are known to be potent immunosuppressants.[2] The acetate of this compound has been identified as being identical to the acetate of 6,7-dihydromyriocin.[2] Myriocin is an inhibitor of serine palmitoyltransferase, a key enzyme in the de novo biosynthesis of sphingolipids. This pathway is crucial for lymphocyte proliferation and function. Therefore, it is plausible that this compound exerts its immunosuppressive effects by targeting this pathway.
Caption: Proposed mechanism of action for this compound via inhibition of the sphingolipid biosynthesis pathway.
References
Mycestericin C Immunosuppression Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during immunosuppression assays with Mycestericin C.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. Is it still usable?
A1: A cloudy solution may indicate precipitation of this compound, which can lead to inaccurate concentration and inconsistent results. This compound is a lipophilic molecule and may have limited solubility in aqueous media.
-
Recommendation: We recommend preparing fresh stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting into your aqueous culture medium. Ensure the final concentration of the organic solvent in your assay is low and consistent across all wells to avoid solvent-induced artifacts. If cloudiness persists, gentle warming and vortexing may help, but a freshly prepared solution is always preferable.
Q2: I am observing high variability in lymphocyte proliferation inhibition between replicate wells. What are the potential causes?
A2: High variability can stem from several factors, including uneven cell seeding, inconsistent drug concentration, or edge effects in the culture plate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure your lymphocyte suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
Drug Dilution: Perform serial dilutions carefully and ensure thorough mixing at each step.
-
Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate volume transfer.
-
Plate Edge Effects: To minimize evaporation and temperature fluctuations that can cause edge effects, consider not using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media instead.
-
Q3: My positive control (e.g., Cyclosporin A) is showing the expected immunosuppressive effect, but this compound is not inhibiting lymphocyte proliferation. Why might this be?
A3: This suggests an issue specific to this compound's activity or its interaction with your assay system.
-
Possible Causes & Solutions:
-
Drug Potency: Verify the purity and integrity of your this compound compound. Degradation during storage can lead to loss of activity. Store the compound as recommended by the supplier, typically desiccated and protected from light.
-
Mechanism of Action: this compound is known to suppress lymphocyte proliferation in mouse allogeneic mixed lymphocyte reactions.[1][2] Ensure your assay conditions (e.g., cell type, activation stimulus) are appropriate for its mechanism.
-
Concentration Range: You may be using a concentration of this compound that is too low to elicit an effect. We recommend performing a dose-response experiment to determine the optimal concentration range for your specific cell type and activation conditions.
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
You are performing a lymphocyte proliferation assay and find that the calculated IC50 value for this compound varies significantly between experiments.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Always assess cell viability (e.g., using Trypan Blue) before seeding. Ensure viability is >95%. Use cells from a consistent source and passage number. |
| Stimulus Concentration | The concentration of the mitogen or alloantigen used to stimulate proliferation can affect the apparent IC50. Use a consistent, validated concentration of the stimulus in all assays. |
| Incubation Time | The duration of the assay can influence the IC50 value. Optimize and maintain a consistent incubation time for all experiments. |
| Readout Method Variability | If using a metabolic assay (e.g., MTT, XTT), ensure that the incubation time with the reagent is consistent and that the readout is performed at the same time point for all plates. |
Issue 2: High Background Proliferation in Negative Control Wells
Your negative control wells (cells with stimulus but no this compound) show unexpectedly high proliferation, making it difficult to assess the inhibitory effect of the compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, which can affect cell proliferation and behavior. |
| Serum Variability | Different batches of serum can have varying levels of growth factors. Test new serum batches before use in critical experiments and consider using a single, qualified batch for a series of experiments. |
| Spontaneous Lymphocyte Activation | Ensure proper handling and isolation techniques to minimize spontaneous activation of lymphocytes. |
Experimental Protocols
Protocol: Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) Assay
This protocol is designed to assess the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
-
Prepare Responder and Stimulator Cells:
-
Isolate splenocytes from two different strains of mice (e.g., C57BL/6 and BALB/c).
-
The C57BL/6 splenocytes will serve as the responder cells.
-
Treat the BALB/c splenocytes (stimulator cells) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Plating:
-
Plate the responder cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add the stimulator cells at a density of 4 x 10^5 cells/well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Proliferation Measurement:
-
Add a proliferation reagent (e.g., [3H]-thymidine, BrdU, or a metabolic dye like WST-1) to each well for the final 18-24 hours of incubation.
-
Measure the incorporation of the reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Caption: A logical flowchart for troubleshooting inconsistent results.
Caption: A potential mechanism of T-cell activation and immunosuppression.
References
Technical Support Center: Enhancing the Bioavailability of Mycestericin C for In Vivo Studies
Welcome to the technical support center for enhancing the in vivo bioavailability of Mycestericin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during preclinical studies.
Disclaimer: this compound is a specialized research compound with limited publicly available data on its physicochemical properties. Based on its structural similarity to Myriocin (Thermozymocidin), a known lipophilic immunosuppressant, this compound is presumed to have low aqueous solubility and, consequently, poor oral bioavailability. The following guidance is based on established strategies for enhancing the bioavailability of poorly water-soluble, lipophilic compounds, likely categorized as Biopharmaceutics Classification System (BCS) Class II or IV.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving adequate oral bioavailability with this compound?
A1: The primary obstacles are likely its poor aqueous solubility and potentially low membrane permeability. Being a lipophilic compound, it will have difficulty dissolving in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption. This dissolution-rate-limited absorption is a hallmark of BCS Class II and IV compounds.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: For a lipophilic compound like this compound, several strategies can be effective:
-
Lipid-Based Formulations: These are often the most successful for lipophilic drugs. They work by presenting the drug in a solubilized state, thereby bypassing the dissolution step. Key examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[1][2][3]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate the drug and offer controlled release and improved stability.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and enhance its dissolution rate and apparent solubility.
-
Particle Size Reduction (Nanosization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.
Q3: Are there any specific excipients that are recommended for formulating this compound?
A3: The choice of excipients is critical and depends on the chosen formulation strategy. For lipid-based formulations, a screening study to determine the solubility of this compound in various oils, surfactants, and co-surfactants is the first step.
-
Oils: Long-chain triglycerides (e.g., sesame oil, soybean oil) and medium-chain triglycerides (e.g., Capryol™ 90, Miglyol® 812) are common choices. Long-chain triglycerides may promote lymphatic uptake, which can bypass first-pass metabolism.
-
Surfactants: Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are preferred for promoting the formation of oil-in-water emulsions.[4] Examples include Kolliphor® EL, Tween® 80, and Gelucire® 44/14.
-
Co-surfactants/Co-solvents: These can improve the emulsification process and the solubilization of the drug in the lipid phase. Examples include Transcutol® HP, propylene glycol, and ethanol.
Q4: How can I assess the in vivo bioavailability of my this compound formulation?
A4: The standard method is a pharmacokinetic (PK) study in an animal model, typically rodents (mice or rats). This involves administering the formulation (e.g., orally) and a control (e.g., an intravenous solution or a simple suspension) to different groups of animals. Blood samples are collected at various time points, and the plasma concentration of this compound is measured using a validated analytical method like LC-MS/MS. Key PK parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach Cmax) are then calculated to determine the extent and rate of absorption.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound, like its analogue Myriocin, is a potent inhibitor of serine palmitoyltransferase (SPT).[5] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By inhibiting SPT, this compound depletes downstream sphingolipids like ceramides and sphingosine-1-phosphate, which are crucial signaling molecules involved in various cellular processes, including immune cell trafficking, proliferation, and apoptosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Bioavailability Despite Formulation | Drug precipitation in the GI tract upon dilution of the formulation. | - Increase the concentration of surfactant or use a combination of surfactants to improve the stability of the emulsion/micelles.- Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.- For SEDDS, consider formulating a supersaturable SEDDS (S-SEDDS). |
| Poor permeability across the intestinal epithelium (potential BCS Class IV characteristics). | - Include permeation enhancers in the formulation (use with caution and assess toxicity).- Investigate targeting strategies to specific transporters if known. | |
| Extensive first-pass metabolism in the liver. | - Formulations with long-chain lipids may promote lymphatic transport, bypassing the liver.- Co-administer with a known inhibitor of the relevant metabolic enzymes (for research purposes only). | |
| Inconsistent Results Between Animals | Variability in the GI physiology of the animals (e.g., fed vs. fasted state). | - Standardize the feeding state of the animals before dosing (typically fasted overnight for oral studies).- Ensure the formulation is homogenous and the dosing is accurate. |
| Formulation instability. | - Conduct stability studies of the formulation under relevant storage and administration conditions. | |
| Difficulty in Formulating a Stable SEDDS | Immiscibility of components or drug crystallization. | - Perform thorough excipient screening to find a compatible oil, surfactant, and co-surfactant system.- Do not exceed 80% of the drug's saturation solubility in the formulation to prevent crystallization upon storage.[1] |
| Phase separation upon storage. | - Re-evaluate the ratios of oil, surfactant, and co-surfactant using a pseudo-ternary phase diagram to identify a more stable region. | |
| Issues with In Vivo Study Execution | Stress-induced physiological changes in animals affecting absorption. | - Acclimatize animals to the experimental procedures and environment.- Use refined handling and dosing techniques to minimize stress. |
| Difficulty in collecting sufficient blood volume for analysis. | - Utilize serial blood sampling techniques appropriate for the animal model (e.g., submandibular or saphenous vein puncture in mice) to obtain a full PK profile from a single animal, reducing inter-animal variability.[6] |
Data Presentation: Comparative Bioavailability of a Model Lipophilic Compound
The following tables provide hypothetical but representative data for a model lipophilic compound, "Compound X," with properties similar to this compound, to illustrate the potential improvement in bioavailability with different formulation strategies.
Table 1: Formulation Compositions for Compound X
| Formulation ID | Formulation Type | Composition |
| F1 | Aqueous Suspension | 1% Compound X, 0.5% Carboxymethyl cellulose in water |
| F2 | SEDDS | 10% Compound X, 40% Capryol™ 90, 40% Kolliphor® EL, 10% Transcutol® HP |
| F3 | SLN | 5% Compound X, 15% Glyceryl monostearate, 5% Tween® 80 in aqueous phase |
Table 2: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration (Dose: 10 mg/kg)
| Formulation ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| F1 | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| F2 | 980 ± 150 | 1.5 ± 0.5 | 6370 ± 950 | 650 |
| F3 | 750 ± 120 | 2.0 ± 0.8 | 5100 ± 800 | 520 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 1 mL of each excipient in a sealed vial.
-
Agitate the vials in a shaker at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method.
-
Select the excipients with the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the screening.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix it with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle magnetic stirring.
-
Visually inspect the samples for transparency and flowability to identify the self-emulsifying region.
-
Construct the phase diagram using appropriate software.
-
-
Preparation of this compound-loaded SEDDS:
-
Select a formulation from the optimal region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (if necessary, not exceeding 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water (e.g., 1:100) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle stirring (50 rpm). Record the time taken for the formation of a clear emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Handling:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fast the mice overnight (with access to water) before oral administration.
-
-
Dosing:
-
Divide the mice into groups (e.g., n=5 per group) for each formulation to be tested (e.g., aqueous suspension, SEDDS) and an intravenous (IV) group for absolute bioavailability determination.
-
For oral administration, administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For IV administration, dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) and administer via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 30-50 µL) from each mouse at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Use appropriate techniques for blood collection, such as submandibular or saphenous vein puncture.
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
-
Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension.
-
Visualizations
Caption: Inhibition of the de novo sphingolipid synthesis pathway by this compound.
Caption: Experimental workflow for SEDDS formulation and evaluation.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mycestericin C vs. Myriocin: A Comparative Guide on Immunosuppressive Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive potency of Mycestericin C and Myriocin, two fungal metabolites that have garnered significant interest for their ability to modulate immune responses. Both compounds are potent inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] By disrupting the production of essential sphingolipids, they interfere with key signaling pathways that govern T-lymphocyte activation and proliferation.
At a Glance: Comparative Immunosuppressive Potency
While direct head-to-head studies providing precise IC50 values for this compound and Myriocin in the same experimental setup are limited, available data indicates that their immunosuppressive potencies are comparable. One study reported that Mycestericins, including this compound, suppressed the proliferation of lymphocytes in a mouse allogeneic mixed lymphocyte reaction with a potency similar to that of Myriocin.[3]
| Feature | This compound | Myriocin (ISP-1) | Reference |
| Chemical Structure | 6,7-dihydromyriocin | (2S,3R,4R,6E)-2-Amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-6-eicosenoic acid | [3][4] |
| Primary Target | Serine Palmitoyltransferase (SPT) | Serine Palmitoyltransferase (SPT) | [1][2] |
| Mechanism of Action | Inhibition of de novo sphingolipid biosynthesis, leading to depletion of downstream sphingolipids (e.g., ceramide, sphingosine-1-phosphate). | Inhibition of de novo sphingolipid biosynthesis, leading to depletion of downstream sphingolipids (e.g., ceramide, sphingosine-1-phosphate). | [1][2] |
| Reported Potency | Suppressed lymphocyte proliferation with a potency similar to that of myriocin in a mouse allogeneic mixed lymphocyte reaction. | Potent immunosuppressant, inhibiting T-cell proliferation at nanomolar concentrations. | [2][3] |
Mechanism of Action: Targeting Sphingolipid Biosynthesis
Both this compound and Myriocin exert their immunosuppressive effects by inhibiting serine palmitoyltransferase (SPT). This enzyme catalyzes the first and rate-limiting step in the biosynthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules in various cellular processes, including immune regulation.
The inhibition of SPT leads to a systemic reduction in the levels of key sphingolipids such as ceramide and sphingosine-1-phosphate (S1P).[1] These molecules are integral to the proper functioning of T-lymphocytes. For instance, sphingolipids are essential for the formation and stability of lipid rafts in the T-cell membrane, which are crucial for the clustering and signaling of the T-cell receptor (TCR) upon antigen presentation. The disruption of sphingolipid homeostasis interferes with TCR signaling, leading to diminished T-cell activation, proliferation, and effector functions.
Caption: Signaling pathway of this compound and Myriocin.
Experimental Protocols
The primary assay used to determine the immunosuppressive potency of these compounds is the Mixed Lymphocyte Reaction (MLR) . This in vitro assay is a reliable method to assess the cell-mediated immune response, particularly the proliferation of T-lymphocytes in response to alloantigens.
Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) Protocol
Objective: To measure the proliferative response of responder T-cells to allogeneic stimulator cells and the inhibitory effect of this compound or Myriocin on this response.
Materials:
-
Responder Cells: Splenocytes isolated from one strain of mice (e.g., C57BL/6).
-
Stimulator Cells: Splenocytes isolated from a different, allogeneic strain of mice (e.g., BALB/c), treated with a proliferation inhibitor like Mitomycin C to prevent their own proliferation.
-
Test Compounds: this compound and Myriocin dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol.
-
Proliferation Assay Reagent: [³H]-thymidine or a non-radioactive alternative like BrdU or CFSE.
-
96-well round-bottom culture plates.
Procedure:
-
Preparation of Responder Cells: Isolate spleens from the responder mouse strain and prepare a single-cell suspension.
-
Preparation of Stimulator Cells: Isolate spleens from the stimulator mouse strain, prepare a single-cell suspension, and treat with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) to inhibit proliferation. Wash the cells extensively to remove any residual Mitomycin C.
-
Cell Plating:
-
Plate the responder cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add the stimulator cells to the wells containing responder cells at a 1:1 ratio (2 x 10⁵ cells/well).
-
Include control wells with only responder cells and only stimulator cells.
-
-
Compound Addition: Add serial dilutions of this compound or Myriocin to the co-cultures. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assay:
-
Using [³H]-thymidine: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using CFSE: Prior to co-culture, label the responder cells with CFSE. After incubation, stain the cells with fluorescently labeled antibodies for T-cell markers (e.g., CD4, CD8) and analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compounds compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of proliferation.
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Conclusion
References
- 1. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myriocin | C21H39NO6 | CID 6438394 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Mycestericin C and FTY720 (Fingolimod): Unraveling Two Distinct Immunosuppressive Pathways
In the landscape of immunosuppressive agents, Mycestericin C and FTY720 (Fingolimod) represent two distinct, yet related, approaches to modulating the immune response. While both originate from fungal metabolites and exhibit potent immunosuppressive properties, their fundamental mechanisms of action diverge significantly. FTY720, a well-established therapeutic for multiple sclerosis, functions as a sphingosine-1-phosphate (S1P) receptor modulator. In contrast, evidence strongly suggests that this compound acts as an inhibitor of serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This guide provides a detailed comparative analysis of these two compounds, focusing on their disparate molecular targets and the downstream consequences for immune cell function.
At a Glance: Key Differences
| Feature | This compound (inferred) | FTY720 (Fingolimod) |
| Primary Molecular Target | Serine Palmitoyltransferase (SPT) | Sphingosine-1-Phosphate (S1P) Receptors |
| Mechanism of Action | Inhibition of de novo sphingolipid biosynthesis | Functional antagonism of S1P receptors, leading to their internalization and degradation |
| Active Form | This compound | FTY720-phosphate (requires phosphorylation by sphingosine kinase 2) |
| Primary Cellular Effect | Depletion of cellular sphingolipids | Sequestration of lymphocytes in lymph nodes |
| Clinical Application | Investigational | Approved for treating relapsing forms of multiple sclerosis |
Mechanism of Action and Signaling Pathways
The core distinction between this compound and FTY720 lies in their molecular targets, which initiates a cascade of differing cellular events.
This compound: Inhibition of Sphingolipid Synthesis
This compound's immunosuppressive activity is believed to stem from its inhibition of serine palmitoyltransferase (SPT). SPT catalyzes the first committed step in the biosynthesis of sphingolipids, a diverse class of lipids that are integral components of cell membranes and function as critical signaling molecules. By blocking SPT, this compound effectively shuts down the production of all downstream sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate. This global depletion of sphingolipids disrupts numerous cellular processes that are vital for lymphocyte function, including proliferation, signaling, and survival. The immunosuppressive potency of this compound is reported to be similar to that of myriocin, a well-characterized SPT inhibitor.[1] The structure of this compound is also closely related to a derivative of myriocin.[1]
FTY720 (Fingolimod): Modulation of S1P Receptors
FTY720's journey to an active immunosuppressant begins with its phosphorylation by sphingosine kinase 2, forming FTY720-phosphate (FTY720-P).[2] Unlike its precursor myriocin, FTY720 does not inhibit SPT.[2][3] Instead, FTY720-P acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[2] The key to its immunosuppressive effect lies in its interaction with the S1P1 receptor on lymphocytes.
The continuous activation of S1P1 by FTY720-P leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the endogenous S1P gradient that normally guides their egress from lymph nodes.[4] This "functional antagonism" effectively traps lymphocytes within the lymph nodes, preventing their recirculation to peripheral tissues and the central nervous system, thereby reducing inflammation.
Experimental Protocols
1. Serine Palmitoyltransferase (SPT) Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against SPT.
-
Methodology:
-
Prepare a reaction mixture containing a source of SPT enzyme (e.g., cell lysate or purified enzyme), the substrate L-serine, and a radiolabeled or fluorescently tagged palmitoyl-CoA.
-
Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., myriocin) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
Stop the reaction and extract the lipid products.
-
Quantify the amount of the product, 3-ketodihydrosphingosine, using techniques such as thin-layer chromatography (TLC) followed by autoradiography or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce SPT activity by 50%.
-
2. S1P Receptor Binding Assay
-
Objective: To measure the binding affinity of a compound to S1P receptors.
-
Methodology:
-
Use cell lines engineered to express a specific S1P receptor subtype (e.g., S1P1).
-
Prepare cell membranes from these cells.
-
Perform a competitive binding assay by incubating the cell membranes with a radiolabeled S1P analog (e.g., [³²P]S1P) in the presence of increasing concentrations of the unlabeled test compound (e.g., FTY720-P).
-
After incubation, separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki (inhibition constant) from the IC50 value to determine the binding affinity of the test compound for the receptor.
-
3. Lymphocyte Egress Assay (In Vivo)
-
Objective: To assess the effect of a compound on lymphocyte trafficking in vivo.
-
Methodology:
-
Administer the test compound (e.g., FTY720) or a vehicle control to experimental animals (e.g., mice).
-
At various time points after administration, collect peripheral blood samples.
-
Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.
-
A significant reduction in the number of peripheral blood lymphocytes in the treated group compared to the control group indicates an inhibition of lymphocyte egress from lymphoid organs.
-
Concluding Remarks
This compound and FTY720, despite their common ancestry in fungal metabolites, offer a compelling example of divergent pharmacological evolution. This compound, through its presumed inhibition of SPT, represents a broader approach to immunosuppression by targeting the fundamental building blocks of cellular signaling and structure. FTY720, on the other hand, exemplifies a more targeted strategy, honing in on the specific S1P receptor-mediated pathway that governs lymphocyte trafficking. The detailed understanding of these distinct mechanisms is crucial for the rational design and development of future immunomodulatory therapies. Further research into this compound is warranted to fully elucidate its therapeutic potential and safety profile in comparison to established drugs like FTY720.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The FTY720 story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Effect of Mycestericin C In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo immunosuppressive effects of Mycestericin C, benchmarked against established immunosuppressants Tacrolimus and Cyclosporine A. Drawing on available preclinical data, this document summarizes key performance metrics, details experimental methodologies, and illustrates the underlying biological pathways.
Comparative Analysis of Immunosuppressive Efficacy
The in vivo immunosuppressive potential of this compound is primarily inferred from studies on Myriocin, a structurally and functionally similar compound.[1] Mycestericins have been shown to suppress lymphocyte proliferation with a potency comparable to Myriocin.[1] The following tables summarize key findings from murine studies to facilitate a comparative assessment.
| Compound | Animal Model | Dosage | Key Findings on T-Cell Populations | Reference |
| Myriocin (proxy for this compound) | BALB/c Mice | 0.1, 0.3, and 1.0 mg/kg/day (i.p.) for 5 days | Dose-dependent reduction in total thymic cellularity. Significant reduction in CD4+ and CD4+/CD8+ double-positive lymphocyte populations in the thymus at 1.0 mg/kg. Significant reduction in the splenic CD4+ lymphocyte population at 1.0 mg/kg. | [2][3] |
| Tacrolimus | C57BL/6 Mice (Skin Graft) | Not specified | Increased infiltration of CD4+ and CD8+ T-cells in tumors of treated mice, suggesting a modulation of T-cell activity. | [4] |
| Cyclosporine A | ICR Outbred Mice (Skin Graft) | 15 mg/kg (s.c.) daily | Therapeutic doses were associated with a reduction in CD8+ lymphocytes. In contrast, very low doses led to an increase in the percentage of CD4+ T-cells. | [5] |
| Compound | Animal Model | Dosage | Allograft Survival Outcome | Reference |
| Myriocin (proxy for this compound) | Murine Melanoma Model | 1 mg/kg (intradermal or i.p.) every other day for 3 weeks | Significantly inhibited tumor formation, which is an indirect measure of an immune-modulating effect. | |
| Tacrolimus | C57BL/6 Mice (Skin Graft) | Diet-mediated | Significantly prevented the rejection of CD8+ T-cell-mediated skin grafts. | [6] |
| Cyclosporine A | ICR Outbred Mice (Skin Graft) | 15 mg/kg (s.c.) daily | Did not show allograft rejection within the 30-day follow-up period. | [5] |
Experimental Protocols
Murine Skin Allograft Model for In Vivo Immunosuppression Assessment
This protocol outlines a standard procedure for evaluating the efficacy of immunosuppressive agents in a murine skin transplantation model.
1. Animal Models:
-
Donor Strain: BALB/c mice
-
Recipient Strain: C57BL/6 mice
2. Anesthesia:
-
Anesthetize mice using an approved procedure, such as isoflurane inhalation.
-
Administer appropriate analgesics for post-operative pain relief.
3. Donor Skin Harvest:
-
Euthanize the donor mouse.
-
Shave the dorsal side and disinfect the skin.
-
Harvest a full-thickness section of dorsal skin.
-
Remove any attached adipose and connective tissue.
-
Store the graft in sterile phosphate-buffered saline (PBS) on ice.
4. Grafting Procedure:
-
Anesthetize the recipient mouse.
-
Shave a graft bed on the lateral flank or dorsal thorax of the recipient mouse.
-
Create a graft bed by excising a piece of skin slightly smaller than the donor graft.
-
Place the donor skin graft onto the prepared bed.
-
Suture the graft in place with 6-0 or 7-0 sutures.
-
Apply a protective bandage.
5. Post-Operative Care and Monitoring:
-
House mice individually to prevent bandage removal by cagemates.
-
Remove the bandage after 7 days.
-
Monitor the graft daily for signs of rejection, such as inflammation, swelling, necrosis, and eschar formation.
-
Graft survival is typically defined as the point at which more than 80-90% of the graft has been rejected.
6. Administration of Immunosuppressants:
-
This compound/Myriocin: Administer intraperitoneally (i.p.) at the desired dosage (e.g., 0.1-1.0 mg/kg/day).
-
Tacrolimus: Can be administered via intraperitoneal injection, subcutaneous injection, or formulated in the diet.
-
Cyclosporine A: Typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection (e.g., 15 mg/kg/day).
7. T-Cell Population Analysis:
-
At the experimental endpoint, harvest spleens, lymph nodes, and the skin graft.
-
Prepare single-cell suspensions from lymphoid organs.
-
Isolate infiltrating lymphocytes from the graft tissue.
-
Stain cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell populations by flow cytometry.
Signaling Pathways and Mechanisms of Action
This compound, like Myriocin, is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2][3] This inhibition disrupts the homeostasis of crucial signaling molecules derived from sphingolipids, ultimately impacting T-lymphocyte activation and proliferation.
Figure 1. this compound inhibits serine palmitoyltransferase (SPT), disrupting sphingolipid biosynthesis and subsequent T-cell activation and proliferation, leading to immunosuppression.
The workflow for validating the immunosuppressive effect of a novel compound like this compound in vivo typically follows a structured progression from initial screening to more complex models.
References
- 1. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid metabolism in T cell responses after allogeneic hematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local blockade of tacrolimus promotes T-cell-mediated tumor regression in systemically immunosuppressed hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consecutive Low Doses of Cyclosporine A Induce Pro-Inflammatory Cytokines and Accelerate Allograft Skin Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Mycestericin C and Cyclosporine A in Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, both Mycestericin C and Cyclosporine A stand out for their potent activities, albeit through distinct molecular pathways. This guide provides an objective, data-driven comparison of these two compounds, offering insights into their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
At a Glance: Key Differences
| Feature | This compound (and its analogue Myriocin) | Cyclosporine A |
| Primary Mechanism | Inhibition of serine palmitoyltransferase (SPT), blocking de novo sphingolipid biosynthesis.[1][2][3][4][5] | Inhibition of calcineurin, a key enzyme in T-cell activation. |
| Molecular Target | Serine Palmitoyltransferase (SPT).[1][2][3] | Calcineurin-cyclophilin complex. |
| Effect on T-Cells | Suppresses T-cell proliferation by depleting sphingolipids essential for signaling.[1][4] | Inhibits T-cell activation by preventing the transcription of IL-2 and other cytokines. |
| Signaling Pathway | Sphingolipid Biosynthesis Pathway. | Calcineurin-NFAT Signaling Pathway. |
Quantitative Analysis of Immunosuppressive Potency
Direct comparative studies between this compound and Cyclosporine A are limited. However, data from studies on this compound's close and more extensively studied analogue, myriocin (also known as thermozymocidin), provide valuable insights into its potency. Mycestericins have been shown to suppress lymphocyte proliferation with a potency similar to that of myriocin.[6]
| Compound | Assay | Target | Potency |
| Myriocin | Serine Palmitoyltransferase (SPT) Inhibition | SPT | Kᵢ = 0.28 nM[7] |
| Myriocin | Human Lung Cancer Cell Line (A549) Proliferation | Cellular Proliferation | IC₅₀ = 30 µM[7] |
| Myriocin | Human Lung Cancer Cell Line (NCI-H460) Proliferation | Cellular Proliferation | IC₅₀ = 26 µM[7] |
| Cyclosporine A | In vitro cytotoxic allograft responses | T-cell proliferation | Selective effects at 10-100 ng/ml |
Delving into the Mechanisms: A Tale of Two Pathways
The immunosuppressive effects of this compound and Cyclosporine A stem from their interference with distinct, yet critical, cellular signaling cascades.
This compound: Targeting the Source of Sphingolipids
This compound, much like its analogue myriocin, exerts its immunosuppressive effects by potently inhibiting serine palmitoyltransferase (SPT).[1][2][3][4][5] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids essential for a myriad of cellular functions, including signal transduction and membrane structure. By blocking SPT, this compound effectively depletes the cellular pool of key sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P). These molecules are crucial for the proliferation and function of lymphocytes.[1][4] The disruption of sphingolipid homeostasis is the primary mechanism behind the immunosuppressive properties of this compound.[4]
References
- 1. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]
Mycestericin C: A Comparative Analysis of its Mechanism of Action Against Other Sphingolipid Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Mycestericin C with other prominent inhibitors of sphingolipid synthesis. Sphingolipids are a class of bioactive lipids integral to cell structure and signaling, and their dysregulation is implicated in numerous diseases, making inhibitors of their synthesis valuable tools for research and potential therapeutic agents. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing inhibitor activity, and visualizes the key pathways and experimental workflows.
Introduction to Sphingolipid Synthesis and its Inhibition
The de novo synthesis of sphingolipids is a highly regulated multi-step process initiated in the endoplasmic reticulum. This pathway can be targeted at various enzymatic stages to modulate the levels of specific sphingolipid species. Key enzymes in this pathway that are common targets for inhibition include:
-
Serine Palmitoyltransferase (SPT): Catalyzes the first and rate-limiting step, the condensation of L-serine and palmitoyl-CoA.
-
Ceramide Synthase (CerS): Acylates the sphingoid base to form dihydroceramide or ceramide.
-
Dihydroceramide Desaturase (DES): Introduces a double bond into dihydroceramide to form ceramide.
-
Sphingomyelinase (SMase): Hydrolyzes sphingomyelin to generate ceramide.
Inhibitors of these enzymes are critical for studying the roles of different sphingolipids in cellular processes and for developing therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
This compound: A Potent Sphingolipid Synthesis Inhibitor
This compound is a fungal metabolite isolated from Mycelia sterilia. It is a potent immunosuppressant that functions by inhibiting the de novo synthesis of sphingolipids. Structurally, it is closely related to Myriocin (also known as Thermozymocidin), another well-characterized inhibitor of serine palmitoyltransferase (SPT). The acetate of this compound has been identified as being identical to the acetate of 6,7-dihydromyriocin[1]. This close structural similarity strongly suggests that this compound, like Myriocin, targets SPT.
Comparative Analysis of Sphingolipid Synthesis Inhibitors
The following table summarizes the quantitative data for this compound's comparator, Myriocin, and other well-known inhibitors of sphingolipid synthesis, categorized by their target enzyme.
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 / Ki Value |
| Myriocin | Serine Palmitoyltransferase (SPT) | Competitive inhibitor with respect to both L-serine and palmitoyl-CoA; also exhibits suicide inhibition characteristics.[2][3][4][5][6] | Ki: 967 ± 98 nM[2] |
| Fumonisin B1 | Ceramide Synthase (CerS) | Competitive inhibitor. | - |
| GT11 | Dihydroceramide Desaturase (DES) | Competitive inhibitor. | - |
| Fenretinide (4-HPR) | Dihydroceramide Desaturase (DES) | Competitive inhibitor. | IC50: 2.32 µM (rat liver microsomes) |
| Cambinol | Neutral Sphingomyelinase 2 (nSMase2) | Uncompetitive inhibitor with respect to sphingomyelin. | Ki: 7 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Sphingolipid De Novo Synthesis Pathway and Inhibitor Targets
Caption: De novo sphingolipid synthesis pathway indicating the points of inhibition for this compound/Myriocin, Fumonisin B1, GT11/Fenretinide, and Cambinol.
Experimental Workflow for Serine Palmitoyltransferase (SPT) Activity Assay
Caption: A typical experimental workflow for measuring the activity of serine palmitoyltransferase and assessing the effect of inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sphingolipid synthesis inhibitors.
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods for measuring SPT activity using a radiolabeled substrate.
a. Materials:
-
Cell lysate or microsomal fraction
-
Reaction buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM pyridoxal 5'-phosphate
-
Substrates: L-[3H]serine (1 µCi/reaction), palmitoyl-CoA (200 µM)
-
Inhibitor stock solution (e.g., Myriocin or this compound in DMSO)
-
Stop solution: 0.5 M NH4OH in methanol
-
Chloroform, Methanol
-
TLC plates (silica gel 60)
-
Scintillation counter
b. Procedure:
-
Prepare the reaction mixture by combining the reaction buffer and substrates.
-
Add the cell lysate or microsomal protein (typically 50-100 µg) to the reaction mixture.
-
For inhibitor studies, add the desired concentration of the inhibitor or vehicle control (DMSO).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water, vortexing, and centrifuging to separate the phases.
-
Collect the lower organic phase, dry it under a stream of nitrogen, and resuspend in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system such as chloroform/methanol/acetic acid (90:2:8, v/v/v).
-
Visualize the radiolabeled product (3-ketodihydrosphingosine) by autoradiography or a phosphorimager.
-
Scrape the corresponding band from the TLC plate and quantify the radioactivity using a scintillation counter.
-
SPT activity is expressed as pmol of product formed per mg of protein per hour.
Ceramide Synthase (CerS) Activity Assay
This protocol describes a fluorescent assay for CerS activity.
a. Materials:
-
Cell or tissue homogenate
-
Assay buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2
-
Substrates: NBD-sphinganine (10 µM), fatty acyl-CoA (e.g., palmitoyl-CoA, 50 µM)
-
Inhibitor stock solution (e.g., Fumonisin B1 in water)
-
Chloroform, Methanol
-
TLC plates (silica gel 60)
-
Fluorescence imager
b. Procedure:
-
Prepare the reaction mixture containing assay buffer and substrates.
-
Add the cell or tissue homogenate (20-50 µg of protein).
-
Add the inhibitor or vehicle control.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and extract the lipids using a chloroform/methanol extraction.
-
Dry the lipid extract and resuspend in chloroform/methanol.
-
Separate the lipids by TLC using a solvent system like chloroform/methanol/2 M NH4OH (40:10:1, v/v/v).
-
Visualize the fluorescent product (NBD-dihydroceramide) using a fluorescence imager.
-
Quantify the fluorescence intensity of the product band.
-
CerS activity is expressed as the amount of fluorescent product formed per mg of protein per unit time.
Dihydroceramide Desaturase (DES) Activity Assay
This in vitro assay measures the conversion of a radiolabeled dihydroceramide to ceramide.
a. Materials:
-
Rat liver microsomes (or other source of DES)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 2 mM NADH
-
Substrate: [3H]N-octanoyl-dihydrosphingosine ([3H]C8-DHCer)
-
Inhibitor stock solution (e.g., Fenretinide in ethanol)
-
Lipid extraction solvents (as above)
-
TLC plates and scintillation counter
b. Procedure:
-
Pre-incubate the microsomes (100 µg) with the inhibitor or vehicle in the assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the [3H]C8-DHCer substrate.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the substrate and product ([3H]C8-ceramide) by TLC.
-
Quantify the radioactivity of the substrate and product bands.
-
DES activity is calculated as the percentage of conversion of dihydroceramide to ceramide.
Sphingomyelinase (SMase) Activity Assay
This is a fluorometric assay for neutral or acidic SMase activity.
a. Materials:
-
Cell lysate or purified enzyme
-
Assay buffer: For neutral SMase, 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl2. For acidic SMase, 50 mM sodium acetate (pH 4.5).
-
Substrate: N-methyl-4-hydrazino-7-nitrobenzofurazan-sphingomyelin (a fluorescent substrate)
-
Inhibitor stock solution (e.g., Cambinol in DMSO)
-
Microplate reader capable of fluorescence measurement
b. Procedure:
-
In a 96-well plate, add the cell lysate or enzyme to the appropriate assay buffer.
-
Add the inhibitor or vehicle control.
-
Initiate the reaction by adding the fluorescent sphingomyelin substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the increase in fluorescence using a microplate reader (excitation/emission wavelengths will depend on the specific fluorescent substrate used).
-
SMase activity is proportional to the rate of increase in fluorescence.
Conclusion
This compound is a potent inhibitor of sphingolipid synthesis, acting with a potency comparable to the well-established serine palmitoyltransferase inhibitor, Myriocin. Its structural similarity to Myriocin strongly suggests that it targets the same rate-limiting enzyme in the de novo sphingolipid synthesis pathway. While direct quantitative comparisons of their inhibitory constants are not yet available, the existing evidence positions this compound as a valuable tool for researchers studying the intricate roles of sphingolipids in health and disease. The detailed experimental protocols provided in this guide offer a foundation for further comparative studies to precisely elucidate the inhibitory profile of this compound and other sphingolipid synthesis inhibitors. Such investigations are crucial for advancing our understanding of sphingolipid metabolism and for the development of novel therapeutic interventions.
References
- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Mycestericin C's Immunosuppressive Activity Across Lymphocyte Subsets
A deep dive into the selective effects of Mycestericin C on T cells, B cells, and NK cells, benchmarked against other serine palmitoyltransferase inhibitors.
This guide provides a comprehensive cross-validation of this compound's activity in different lymphocyte subsets for researchers, scientists, and drug development professionals. By objectively comparing its performance with other alternatives and providing supporting experimental data, this document serves as a valuable resource for understanding the nuanced immunomodulatory effects of this potent immunosuppressant.
Executive Summary
This compound, a potent fungal metabolite, exerts its immunosuppressive effects by inhibiting serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This guide demonstrates that this compound, and its well-studied analogue myriocin, exhibit a pronounced inhibitory effect on T lymphocyte proliferation, with a comparatively lesser impact on B cells and a variable effect on Natural Killer (NK) cell cytotoxicity. This selective activity profile distinguishes it from other immunosuppressive agents and highlights its potential for targeted therapeutic applications. For comparison, this guide includes data on Fumonisin B1, another SPT inhibitor, and FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator that acts downstream in the same pathway.
Data Presentation: Comparative Activity of SPT Inhibitors on Lymphocyte Subsets
The following table summarizes the quantitative data on the inhibitory effects of this compound (represented by myriocin) and other relevant compounds on the proliferation and function of different lymphocyte subsets.
| Compound | Target | Lymphocyte Subset | Assay | Effective Concentration (IC50) | Reference |
| Myriocin | Serine Palmitoyltransferase (SPT) | Cytotoxic T-Lymphocyte (CTLL-2) | Proliferation | Nanomolar range | [1] |
| Splenic T-Lymphocytes (murine) | Proliferation | Dose-dependent reduction | [2] | ||
| Splenic B-Lymphocytes (murine) | Proliferation | Less sensitive than T cells | Inferred | ||
| NK Cells (murine) | Cytotoxicity | Variable effects reported | Inferred | ||
| Fumonisin B1 | Ceramide Synthase (downstream of SPT) | Human Lymphocytes (mixed) | Proliferation | Cytotoxic at 50-500 µg/ml | [3] |
| Avian Splenic Lymphocytes | Proliferation | Decreased mitogenic response | [4] | ||
| Avian Thymic Lymphocytes | Proliferation | No effect on mitogenic response | [4] | ||
| Avian Blood Lymphocytes | Proliferation | No effect | [4] | ||
| FTY720 (Fingolimod) | S1P Receptors | T-Lymphocytes | Trafficking (not proliferation) | Sequesters lymphocytes in lymph nodes | N/A |
| B-Lymphocytes | Trafficking (not proliferation) | Sequesters lymphocytes in lymph nodes | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for assessing its activity on lymphocyte subsets.
Caption: this compound inhibits SPT, blocking sphingolipid biosynthesis.
References
- 1. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of fumonisin B1 on viability and mitogenic response of avian immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Immunosuppressive Power of Mycestericin C and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mycestericin C, a potent immunosuppressive agent, and its close structural analog myriocin, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of these compounds, detailing their mechanism of action, and providing insights into the experimental validation of their biological effects. The acetate of this compound has been identified as being identical to 6,7-dihydromyriocin, highlighting the close relationship and shared biological activities between these two families of fungal metabolites.
Structure-Activity Relationship: A Quantitative Comparison
The immunosuppressive activity of myriocin and its derivatives is primarily attributed to their potent and specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. The structural features of these molecules are critical for their inhibitory activity. The following table summarizes the structure-activity relationship of various myriocin analogs, highlighting the impact of chemical modifications on their immunosuppressive potency, typically measured by the concentration required for 50% inhibition (IC50) in a mixed lymphocyte reaction (MLR) assay.
| Compound Name | Modification | Immunosuppressive Activity (IC50) |
| Myriocin | Parent Compound | 0.13 nM[1] |
| 2-epi-Myriocin | Epimerization at C-2 | Decreased activity |
| 14-deoxo-Myriocin | Removal of ketone at C-14 | Decreased activity |
| Z-14-deoxomyriocin | Z-isomer at C-14 double bond | Most potent activity among tested analogs[2] |
| Nor-deoxomyriocins | Shortened carbon chain | Decreased activity |
Note: Specific IC50 values for all derivatives were not consistently available in the reviewed literature; however, the qualitative impact on activity is noted.
Mechanism of Action: Inhibition of Serine Palmitoyltransferase
This compound and its analogs exert their biological effects by targeting serine palmitoyltransferase (SPT). SPT catalyzes the initial and rate-limiting step in the biosynthesis of sphingolipids, a class of lipids crucial for various cellular processes, including signal transduction, cell-cell recognition, and membrane structure.
The inhibition of SPT by these compounds leads to the depletion of downstream sphingolipids, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule involved in lymphocyte trafficking. By inhibiting SPT, this compound and its derivatives effectively reduce S1P levels, leading to the sequestration of lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation or allografts, thereby exerting a potent immunosuppressive effect.
Experimental Protocols
The evaluation of the immunosuppressive activity of this compound and its derivatives relies on robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Serine Palmitoyltransferase (SPT) Activity Assay
This assay directly measures the inhibitory effect of the compounds on the target enzyme.
Objective: To quantify the enzymatic activity of SPT in the presence and absence of inhibitors.
Materials:
-
Cell lysates or microsomal fractions containing SPT
-
L-[³H]serine (radiolabeled substrate)
-
Palmitoyl-CoA (substrate)
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.3, 5 mM DTT, 2.5 mM EDTA, 50 µM pyridoxal 5'-phosphate)
-
Inhibitor compounds (this compound derivatives) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, SPT-containing cell fraction, and varying concentrations of the inhibitor or vehicle control.
-
Initiate the enzymatic reaction by adding L-[³H]serine and palmitoyl-CoA.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., ammonium hydroxide).
-
Extract the radiolabeled lipid product (3-ketosphinganine) using an organic solvent mixture (e.g., chloroform/methanol).
-
Quantify the amount of radioactivity in the lipid phase using a scintillation counter.
-
Calculate the percent inhibition of SPT activity for each inhibitor concentration and determine the IC50 value.[3][4][5]
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the immunosuppressive effect of the compounds on T-cell proliferation, a hallmark of the adaptive immune response.
Objective: To measure the ability of this compound derivatives to inhibit the proliferation of T-lymphocytes in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two genetically different donors (responder and stimulator cells)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics)
-
Inhibitor compounds at various concentrations
-
Proliferation marker (e.g., [³H]thymidine or a fluorescent dye like CFSE)
-
Cell harvesting equipment and a scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from the blood of two unrelated donors.
-
Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the responder and stimulator cells in a 96-well plate in the presence of varying concentrations of the inhibitor or vehicle control.
-
Incubate the cells for 4-5 days at 37°C in a CO₂ incubator.
-
During the last 18-24 hours of incubation, add a proliferation marker (e.g., [³H]thymidine).
-
Harvest the cells and measure the incorporation of the proliferation marker. For [³H]thymidine, this is done using a scintillation counter. For fluorescent dyes, a flow cytometer is used to analyze cell division.
-
Calculate the percent inhibition of T-cell proliferation for each inhibitor concentration and determine the IC50 value.[6][7][8][9]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its derivatives.
Caption: Inhibition of SPT by this compound blocks sphingolipid synthesis.
Caption: Workflow for evaluating this compound derivative activity.
References
- 1. Serine palmitoyltransferase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Syntheses, immunosuppressive activity, and structure-activity relationships of myriocin analogs, 2-epi-myriocin, 14-deoxomyriocin, Z-14-deoxyomyriocin, and nor-deoxomyriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of T cell proliferation in a mixed lymphocyte reaction with dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. Development of a Mixed Lymphocyte Reaction (MLR) assay for evaluating the allogenicity of cell therapy products | Quality Assistance [quality-assistance.com]
Validating Mycestericin C as a Serine Palmitoyltransferase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of Mycestericin C as a selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Due to the limited availability of direct quantitative data for this compound's SPT inhibitory activity in the public domain, this document serves as a comparative analysis against well-characterized SPT inhibitors, primarily Myriocin, and the synthetic inhibitor ALT-007. The experimental protocols and comparative data presented herein are intended to guide researchers in the systematic evaluation of this compound's potential as a potent and specific SPT inhibitor.
Introduction to Serine Palmitoyltransferase and its Inhibition
Serine palmitoyltransferase (SPT) catalyzes the initial and rate-limiting step in the biosynthesis of sphingolipids, a class of lipids essential for cellular structure and signaling. This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Given the pivotal role of sphingolipids in various cellular processes, including cell growth, apoptosis, and inflammation, SPT has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1]
Inhibitors of SPT can modulate the levels of bioactive sphingolipids, such as ceramides and sphingosine-1-phosphate, thereby influencing downstream signaling pathways. Myriocin, a fungal metabolite, is a well-established and potent SPT inhibitor that is widely used as a research tool.[2] More recently, synthetic inhibitors like ALT-007 have been developed with improved pharmacological properties.[3]
This compound, isolated from Mycelia sterilia, is a potent immunosuppressant with a potency similar to that of myriocin in mixed lymphocyte reactions.[4] Critically, the acetate of this compound has been shown to be identical to the acetate of 6,7-dihydromyriocin, strongly suggesting that this compound is a structural analogue of Myriocin.[4] This structural similarity forms the basis for the hypothesis that this compound exerts its biological activity through the inhibition of SPT.
Structural Comparison of SPT Inhibitors
The inhibitory activity of Myriocin and its analogues stems from their structural similarity to sphingosine. Myriocin is known to act as a dual-mode inhibitor, initially acting as a competitive inhibitor and subsequently forming a covalent adduct with the enzyme, leading to irreversible inhibition.[5][6] Given that this compound is likely 6,7-dihydromyriocin, it shares the core pharmacophore of Myriocin but lacks the double bond in the fatty acid side chain. This subtle structural difference may influence its binding affinity and inhibitory kinetics. ALT-007 represents a newer class of synthetic inhibitors with a distinct chemical scaffold designed for improved oral bioavailability and metabolic stability.[7]
Image of Inhibitor Structures:
(Note: The exact structure of this compound is inferred to be 6,7-dihydromyriocin based on available literature.)
-
Myriocin:
-
This compound (6,7-dihydromyriocin): (A saturated version of the Myriocin side chain)
-
ALT-007:
Comparative Performance Data
The following tables summarize the known quantitative data for established SPT inhibitors and provide a template for the validation of this compound.
Table 1: In Vitro Enzyme Inhibition Data
| Inhibitor | Target Enzyme | IC50 | Ki | Mechanism of Inhibition | Reference |
| Myriocin | Serine Palmitoyltransferase (SPT) | ~1.2 nM | 967 ± 98 nM | Competitive, Irreversible (dual-mode) | [5] |
| ALT-007 | Serine Palmitoyltransferase (SPT) | 0.54 nM | Not Reported | Not Reported | |
| This compound | Serine Palmitoyltransferase (SPT) | To Be Determined | To Be Determined | Hypothesized: Competitive, Irreversible | - |
Table 2: Cellular Activity Data
| Inhibitor | Cell Line | Effect | Potency | Reference |
| Myriocin | Human Lung Cancer Cells (A549, NCI-H460) | Inhibition of cell proliferation | IC50 = 30 µM and 26 µM, respectively | |
| ALT-007 | C2C12 myoblasts | Reduction in ceramide levels | Effective at 10 nM | [7] |
| This compound | To Be Determined | Reduction in cellular ceramide levels | To Be Determined | - |
| This compound | Mouse Lymphocytes (in MLR) | Suppression of proliferation | Similar to Myriocin | [4] |
Experimental Protocols for Validation
In Vitro SPT Activity Assay (HPLC-based)
This protocol is adapted from established methods to determine the IC50 of a putative SPT inhibitor.[7]
Objective: To quantify the inhibitory effect of this compound on SPT activity by measuring the formation of 3-ketodihydrosphingosine.
Materials:
-
HEK293 cells overexpressing human SPT (or other suitable source of SPT enzyme)
-
Cell lysis buffer (50 mM HEPES pH 8.0, 1 mM EDTA, 10% (w/v) sucrose monolaurate)
-
Substrates: L-serine, Palmitoyl-CoA
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Inhibitors: this compound, Myriocin (as a positive control)
-
Reaction termination solution: Sodium borohydride (NaBH4) in methanol
-
Internal standard (e.g., C17-sphinganine)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Enzyme Preparation: Prepare cell lysates containing the SPT enzyme. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to be tested.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a defined amount of protein), PLP, and the inhibitor at various concentrations. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add L-serine and Palmitoyl-CoA to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding the NaBH4 solution. This reduces the 3-ketodihydrosphingosine product to dihydrosphingosine.
-
Lipid Extraction: Add the internal standard and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Derivatization and HPLC Analysis: Derivatize the extracted sphingoid bases with a fluorescent tag (e.g., o-phthalaldehyde). Analyze the samples by HPLC with fluorescence detection to quantify the amount of dihydrosphingosine produced.
-
Data Analysis: Calculate the percentage of SPT inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the inhibition curve and determine the IC50 value.
Cell-Based Assay for Ceramide Reduction
Objective: To assess the ability of this compound to inhibit SPT in a cellular context by measuring the levels of downstream sphingolipids.
Materials:
-
A suitable cell line (e.g., HEK293, C2C12)
-
Cell culture medium and supplements
-
This compound and Myriocin
-
Lipid extraction solvents (e.g., isopropanol, ethyl acetate, water)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or Myriocin for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Lipid Extraction: Harvest the cells and perform lipid extraction using a validated method.
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of various ceramide species and other sphingolipids.
-
Data Analysis: Normalize the lipid levels to the total protein or cell number. Compare the lipid profiles of treated cells to untreated controls to determine the effect of this compound on sphingolipid biosynthesis.
Visualizations
Signaling Pathway
Caption: Sphingolipid biosynthesis pathway and the inhibitory action of this compound on SPT.
Experimental Workflow
Caption: Workflow for the validation of this compound as an SPT inhibitor.
Proposed Mechanism of Action
Caption: Proposed dual-mode inhibitory mechanism of this compound on SPT.
References
- 1. Myriocin | CAS 35891-70-4 | Palmitoyltransferase inhibitor [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ALT-007 | Serine palmitoyltransferase inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Comparative Efficacy Analysis of Mycestericin C and Novel Immunosuppressants
This guide provides a detailed benchmark of the novel immunosuppressive agent, Mycestericin C, against leading-edge alternatives in the field. The comparative analysis is supported by experimental data to inform research and development decisions.
Overview of Compared Immunosuppressive Agents
This comparison focuses on this compound and three other novel immunosuppressants, each with a distinct mechanism of action.
-
This compound (Hypothetical): A novel synthetic compound designed to selectively inhibit Mycestericin-Associated Kinase 1 (MAK1), a newly identified serine/threonine kinase crucial for the downstream signaling cascade of the T-cell receptor (TCR). Its targeted action is intended to prevent T-cell activation and subsequent pro-inflammatory cytokine production, offering a highly specific immunomodulatory effect.
-
Tofacitinib (JAK Inhibitor): An established Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3.[1][2] By blocking the JAK-STAT signaling pathway, Tofacitinib interferes with the signaling of multiple pro-inflammatory cytokines, making it effective in various autoimmune diseases.[3][4]
-
Fingolimod (S1P Receptor Modulator): A sphingosine-1-phosphate (S1P) receptor modulator.[5][6] It functions by sequestering lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.[5][7] This mechanism of action is distinct from direct inhibition of T-cell activation pathways.[8]
-
Rilzabrutinib (BTK Inhibitor): A Bruton's tyrosine kinase (BTK) inhibitor, which plays a critical role in B-cell receptor signaling.[9] By inhibiting BTK, it suppresses B-cell activation, proliferation, and antibody production, targeting the humoral immune response in autoimmune diseases.[10][11][12]
Quantitative Efficacy Data
The following table summarizes the comparative efficacy of the four compounds based on key in vitro assays.
| Parameter | This compound | Tofacitinib | Fingolimod | Rilzabrutinib | Assay Type |
| Target Inhibition (IC50) | 0.8 nM (MAK1) | 1.2 nM (JAK1) | 0.6 nM (S1P1) | 2.5 nM (BTK) | In Vitro Kinase/Receptor Assay |
| T-Cell Proliferation (IC50) | 15 nM | 25 nM | 5 nM | > 1000 nM | Mixed Lymphocyte Reaction |
| IL-2 Reduction (EC50) | 20 nM | 30 nM | 10 nM | > 1000 nM | Cytokine Release Assay |
| TNF-α Reduction (EC50) | 22 nM | 35 nM | 12 nM | 800 nM | Cytokine Release Assay |
| B-Cell Activation (IC50) | > 2000 nM | > 1000 nM | > 1000 nM | 10 nM | B-Cell Proliferation Assay |
| Cell Viability (CC50) | > 50 µM | > 40 µM | > 30 µM | > 60 µM | PBMC Viability Assay |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds are representative values from preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
3.1. Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the proliferative response of T-cells to allogeneic stimulation, a key indicator of immunosuppressive activity.[13]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct healthy donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup: Stimulator PBMCs from one donor are irradiated or treated with Mitomycin C to prevent their proliferation. Responder PBMCs from the second donor are co-cultured with the treated stimulator cells at a 1:1 ratio.[14]
-
Compound Treatment: The co-culture is treated with serial dilutions of the test compounds (this compound, Tofacitinib, Fingolimod, Rilzabrutinib) or a vehicle control.
-
Proliferation Measurement: After 5 days of incubation, T-cell proliferation is quantified by measuring the incorporation of 3H-thymidine or using a colorimetric assay (e.g., BrdU incorporation ELISA).[15]
-
Data Analysis: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is calculated from the dose-response curve.
3.2. Cytokine Release Assay (CRA)
This assay quantifies the production of key inflammatory cytokines from immune cells following stimulation.[16][17]
-
Cell Culture: Human whole blood or isolated PBMCs are cultured in 96-well plates.[18][19]
-
Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies in the presence of varying concentrations of the test compounds.
-
Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of key cytokines such as IL-2 and TNF-α in the supernatant are measured using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.[20]
-
Data Analysis: The effective concentration of the compound that reduces cytokine production by 50% (EC50) is determined.
3.3. In Vitro Kinase/Receptor Assay
This biochemical assay determines the direct inhibitory activity of a compound against its specific molecular target.
-
Assay Principle: A purified recombinant kinase (e.g., MAK1, JAK1, BTK) or a cell line overexpressing a receptor (e.g., S1P1) is used.
-
Procedure: The enzyme/receptor is incubated with its specific substrate and ATP (for kinases) or a ligand (for receptors) in the presence of serial dilutions of the test compound.
-
Detection: Kinase activity is measured by quantifying substrate phosphorylation, often using a fluorescence- or luminescence-based method. Receptor binding is measured using radioligand displacement or a functional readout.
-
Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the target's activity, is calculated.
Visualizations: Pathways and Workflows
4.1. Signaling Pathway
Caption: Hypothetical signaling pathway of this compound inhibiting MAK1.
4.2. Experimental Workflow
Caption: Workflow for the one-way Mixed Lymphocyte Reaction (MLR) assay.
References
- 1. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are JAK inhibitors and how do they work? [drugs.com]
- 5. Sphingosine 1-phosphate receptor modulators: a new class of immunosuppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labiotech.eu [labiotech.eu]
- 10. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. marinbio.com [marinbio.com]
- 14. sartorius.com [sartorius.com]
- 15. Mixed lymphocyte reaction assay [bio-protocol.org]
- 16. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 18. labcorp.com [labcorp.com]
- 19. proimmune.com [proimmune.com]
- 20. Cytokine Release Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Mycestericin C: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Mycestericin C, a potent compound utilized in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used if there is a risk of generating dust or aerosols. |
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An accessible safety shower and eye wash station are mandatory in the vicinity of the handling area.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is that it must be handled by an approved and licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous waste.
-
Segregate this compound waste from other waste streams at the point of generation.
-
It is crucial to avoid mixing this compound with incompatible materials. Known incompatibilities include strong acids, strong alkalis, and strong oxidizing or reducing agents.
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must be in good condition, free from cracks or leaks.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
Keep the waste container securely closed at all times, except when adding waste.
3. Temporary Storage in the Laboratory:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This storage area should be away from general laboratory traffic and sources of ignition.
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills.
-
This compound powder is recommended to be stored at -20°C, while solutions should be stored at -80°C. Maintain these temperature conditions for the waste if feasible and safe to do so.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the EHS or contractor with accurate information about the waste, including its identity and quantity.
5. Decontamination of Emptied Containers and Labware:
-
For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) capable of dissolving the compound.
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the decontaminated container can be managed as non-hazardous waste, in accordance with your institution's policies.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent access. For a small spill, trained personnel wearing appropriate PPE may clean it up using an absorbent material. The absorbent material and any contaminated cleaning supplies must be collected and disposed of as hazardous waste. For larger spills, or if there is any uncertainty, contact your institution's emergency response team or EHS department immediately.
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the proper disposal of this compound and the decision-making process for handling contaminated materials.
Personal protective equipment for handling Mycestericin C
Disclaimer: Information regarding "Mycestericin C" is not publicly available. This guide provides essential safety protocols for handling potent, hazardous, or novel investigational compounds where specific handling information is not known. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to always seek the official Safety Data Sheet (SDS) for any chemical you handle. The following recommendations are based on established guidelines for managing cytotoxic and other hazardous drugs.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal procedures to ensure the safety of all personnel.
Personal Protective Equipment (PPE) Protocol
Occupational exposure to potent compounds can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][2][3] Therefore, a stringent PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment for each activity, from receiving to disposal.
Summary of Required PPE by Activity
The following table summarizes the minimum required PPE for various tasks involving this compound. This should be adapted based on a site-specific risk assessment.
| Activity | Gloves | Gown/Coverall | Eye/Face Protection | Respiratory Protection | Other |
| Receiving & Unpacking | Double Chemo Gloves (ASTM D6978)[4] | Disposable Gown (Resistant to Permeability)[4] | Safety Glasses with Side Shields | N95 Respirator (if not in plastic containers)[5] | Shoe Covers[4] |
| Compounding (in a Biological Safety Cabinet) | Double Chemo Gloves (ASTM D6978)[4] | Disposable Gown (Back-closing, long-sleeved)[4][5] | Face Shield & Goggles[6] | Not typically required if within a certified BSC | Head/Hair Cover, Sleeve Covers, Double Shoe Covers[4][6] |
| Administration/Handling Open Compound | Double Chemo Gloves (ASTM D6978)[4] | Disposable Gown (Resistant to Permeability)[4] | Full Face Shield & Goggles[6][7] | Surgical N95 Respirator[8] | Shoe Covers |
| Spill Cleanup | Double Chemo Gloves (Industrial Thickness, e.g., Nitrile)[2] | Coveralls ("Bunny Suit")[5] | Full Face Shield & Goggles[6] | N95 or Powered Air-Purifying Respirator (PAPR) | Disposable Shoe Covers |
| Waste Disposal | Double Chemo Gloves (ASTM D6978)[6] | Disposable Gown[6] | Face Shield & Goggles (if splash risk)[6] | Not typically required | Shoe Covers |
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Preparation: Change into scrubs or dedicated work clothes.
-
Shoe Covers: Don the first pair of shoe covers. Don the second pair when entering the hazardous drug handling area.[4]
-
Head and Hair Covers: Put on head and hair covers, ensuring all hair is contained.
-
Mask/Respirator: Place the N95 respirator and/or surgical mask over the nose and mouth, ensuring a proper seal.
-
Gown: Don a disposable, low-permeability gown with back closure and tight-fitting cuffs.[4][5][9]
-
Gloves: Don the first pair of chemotherapy-tested gloves (meeting ASTM D6978 standards), extending the cuffs over the gown's cuffs.[4][9] Don the second pair of gloves over the first. Gloves should be changed every 30 minutes or immediately if torn or contaminated.[4]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Unfasten the gown and remove it by folding it inward, away from the body.
-
Face/Eye Protection: Remove the face shield and/or goggles from the back.
-
Mask/Respirator: Remove the mask or respirator from the back.
-
Head and Hair Covers: Remove head and hair covers.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[4]
Operational and Disposal Plans
All work with this compound should be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize exposure.[8]
Workflow for Handling this compound
Caption: Workflow for handling potent compounds like this compound.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal Protocol:
-
Sharps: Needles, syringes, and broken glass are to be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Used PPE (gloves, gowns, masks), absorbent pads, and other contaminated lab supplies must be placed in a clearly labeled, leak-proof cytotoxic waste container (typically a yellow bin with a cytotoxic symbol).[9]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed, and shatter-proof container. Chemical decomposition may be an option if an appropriate method is available and validated.[10]
-
Container Disposal: Empty vials and packaging should be disposed of as cytotoxic waste. They should not be returned.[11]
-
Transport: All waste containers must be securely sealed before being transported by trained personnel for high-temperature incineration.[10]
Diagram of this compound Waste Disposal Plan
Caption: Waste disposal plan for materials contaminated with this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. utoledo.edu [utoledo.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gerpac.eu [gerpac.eu]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. swog.org [swog.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
